Chk2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chk2-IN-1: A Technical Guide to a Selective Checkpoint Kinase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chk2-IN-1 is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By targeting the ATP-binding pocket of Chk2, this compound effectively blocks its kinase activity, thereby modulating downstream signaling for cell cycle arrest, DNA repair, and apoptosis. This inhibitor serves as a valuable chemical probe for elucidating the complex roles of Chk2 in cellular processes and holds therapeutic potential, particularly in oncology. Notably, this compound has been shown to exhibit a radioprotective effect on normal, p53-competent cells, making it a subject of interest for mitigating the side effects of radiotherapy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, the Chk2 signaling pathway, pharmacological data, and detailed experimental methodologies.
Introduction to Checkpoint Kinase 2 (Chk2)
Checkpoint Kinase 2 (Chk2) is a key tumor suppressor and a central transducer in the DNA damage response network. In response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 is activated and phosphorylates a multitude of downstream substrates. This activation is critical for maintaining genomic integrity by orchestrating cellular responses that can range from transient cell cycle arrest to allow for DNA repair, to the induction of apoptosis or senescence if the damage is irreparable.
The activation of Chk2 is primarily initiated by the Ataxia-Telangiectasia Mutated (ATM) kinase. Following a DSB, ATM phosphorylates Chk2 on threonine 68 (Thr68), which triggers Chk2 dimerization and subsequent autophosphorylation, leading to its full activation. Once active, Chk2 targets key cell cycle regulators such as the Cdc25 phosphatases (Cdc25A and Cdc25C) and the tumor suppressor p53. Phosphorylation of Cdc25 proteins leads to their degradation or sequestration, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest at the G1/S and G2/M transitions. Chk2-mediated phosphorylation of p53 on Serine 20 stabilizes it, promoting p53-dependent apoptosis. Given its central role, the inhibition of Chk2 is a compelling strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents and to protect normal tissues.
Pharmacological Profile of this compound
This compound, also referred to as compound 1 in its primary literature, is a hymenialdisine-derived indoloazepine that demonstrates high potency and selectivity for Chk2 over the related kinase Chk1.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity (Chk1/Chk2) |
| Chk2 | 13.5 | ~16-fold |
| Chk1 | 220.4 |
Data sourced from Nguyen TNT, et al. ACS Chem Biol. 2012.
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of Chk2 and preventing the phosphorylation of its downstream targets. This action effectively abrogates the signaling cascade initiated by DNA damage. In normal cells with functional p53, inhibition of Chk2 by this compound can prevent the induction of p53-mediated apoptosis following ionizing radiation, thereby exerting a radioprotective effect.
Diagram 1: The Chk2 Signaling Pathway
Caption: The ATM-Chk2 signaling cascade initiated by DNA double-strand breaks.
Diagram 2: Mechanism of this compound Inhibition
Caption: Competitive inhibition of Chk2 by this compound blocks downstream signaling.
Experimental Protocols
The characterization of this compound involves several key experimental methodologies, primarily in vitro kinase assays and cell-based viability assays.
In Vitro Chk2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant Chk2 kinase. A common method is the ADP-Glo™ Kinase Assay.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), a specific Chk2 peptide substrate (e.g., CHKtide), and ATP at a concentration near its Km for Chk2.
-
Inhibitor Addition: Add serial dilutions of this compound (typically dissolved in DMSO) to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Enzyme Initiation: Initiate the kinase reaction by adding a fixed concentration of purified, recombinant human Chk2 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Convert the ADP generated by the kinase reaction back to ATP by adding Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes. This newly synthesized ATP is used by luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Diagram 3: Workflow for In Vitro Kinase Inhibition Assaydot
// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Inhibitor [label="Add serial dilutions of this compound\nto 96-well plate"]; Add_Substrate_ATP [label="Add Kinase, Substrate, and ATP"]; Incubate_30C [label="Incubate at 30°C"]; Add_ADPGlo [label="Add ADP-Glo™ Reagent\n(stops reaction, depletes ATP)"]; Incubate_RT1 [label="Incubate at Room Temp"]; Add_Detection [label="Add Kinase Detection Reagent\n(converts ADP to ATP, generates light)"]; Incubate_RT2 [label="Incubate at Room Temp"]; Read_Luminescence [label="Read Luminescence", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate IC₅₀", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Add_Inhibitor; Add_Inhibitor -> Add_Substrate_ATP; Add_Substrate_ATP -> Incubate_30C; Incubate_30C -> Add_ADPGlo; Add_ADPGlo -> Incubate_RT1; Incubate_RT1 -> Add_Detection; Add_Detection -> Incubate_RT2; Incubate_RT2 -> Read_Luminescence; Read_Luminescence -> Analyze; }
The Discovery, Synthesis, and Evaluation of Checkpoint Kinase 2 (Chk2) Inhibitors: A Technical Overview
Disclaimer: The specific compound "Chk2-IN-1" is not documented in publicly available scientific literature. This guide therefore provides a comprehensive overview of the discovery, synthesis, and evaluation of representative Checkpoint Kinase 2 (Chk2) inhibitors, using publicly available data for analogous compounds to illustrate the principles and methodologies involved.
Introduction: Chk2 as a Therapeutic Target
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA double-strand breaks (DSBs), Chk2 is activated by ataxia telangiectasia mutated (ATM) kinase.[2][3][4] Once activated, Chk2 phosphorylates a multitude of downstream substrates to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[1][5] Key substrates of Chk2 include the Cdc25 phosphatases, p53, and BRCA1.[3] Given that many cancer cells possess a defective G1 checkpoint, often due to p53 mutations, they become highly reliant on the S and G2/M checkpoints, which are regulated by kinases like Chk2.[6] This dependency makes Chk2 an attractive target for anticancer therapies. Inhibition of Chk2 is expected to abrogate cell cycle arrest in tumor cells with damaged DNA, leading to mitotic catastrophe and cell death, thereby sensitizing them to DNA-damaging agents like chemotherapy and radiation.
Discovery of Representative Chk2 Inhibitors
The discovery of potent and selective Chk2 inhibitors has been an area of intense research. The general workflow for the discovery of such inhibitors is depicted below.
A common strategy involves high-throughput screening (HTS) of compound libraries to identify initial "hits". For instance, a thiophene carboxamide urea was identified as a hit in the discovery of the dual Chk1/Chk2 inhibitor AZD7762.[6] These hits are then subjected to medicinal chemistry efforts to improve their potency and selectivity. Structure-based drug design (SBDD) is often employed, utilizing the crystal structure of Chk2 to guide the design of more effective inhibitors.
Synthesis of a Representative Benzimidazole-Based Chk2 Inhibitor
Benzimidazole derivatives are a common scaffold for Chk2 inhibitors. The following is a representative synthesis for a substituted 2-phenyl-1H-benzo[d]imidazol-5-amine, a class of compounds with reported Chk2 inhibitory activity. The synthesis of 2-(4-(4-chlorophenoxy)-2-methylphenyl)-7-nitro-1H-benzo[d]imidazol-5-amine is not explicitly detailed in the provided search results, however, a general synthesis for similar benzimidazole structures can be inferred. For example, the synthesis of 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine involves the reaction of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[7][8] A general plausible synthetic route is outlined below:
Step 1: Nitration of a substituted aniline derivative. Starting with a suitable aniline precursor, nitration is carried out to introduce nitro groups which can later be reduced to amines.
Step 2: Condensation to form the benzimidazole core. The dinitroaniline is then condensed with a substituted benzoic acid, in this case, a 4-(4-chlorophenoxy)-2-methylbenzoic acid, under acidic conditions to form the benzimidazole ring.
Step 3: Reduction of the nitro group. The nitro group on the benzimidazole core is then reduced to an amine, for example using zinc powder and ammonium chloride, to yield the final product.[7][8]
Biological Activity and Selectivity
The potency of Chk2 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in in vitro kinase assays. Selectivity is a crucial parameter, and inhibitors are often tested against a panel of other kinases to ensure they do not have significant off-target effects.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Other Kinase IC50 (nM) | Reference Cell Lines |
| AZD7762 | 5 | <3 | - | MiaPaCa-2 |
| Isobavachalcone | 15,000 | >30,000 | - | MCF-7, A549 |
| BML-277 | - | - | - | MCF-7 |
Data is compiled from multiple sources and represents a sample of reported values. Actual values may vary depending on assay conditions.
Experimental Protocols
In Vitro Chk2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Chk2.
-
Reagents and Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., a synthetic peptide with a Chk2 recognition motif)
-
ATP (with γ-³²P-ATP for radiometric assays or unlabeled for other detection methods)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
-
Procedure: a. Add kinase buffer, substrate peptide, and the test compound at various concentrations to the wells of a 96-well plate. b. Initiate the reaction by adding the Chk2 enzyme and ATP. c. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). d. Stop the reaction (e.g., by adding EDTA). e. Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the peptide on a filter membrane and measuring radioactivity. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of an inhibitor to Chk2 in a cellular context.
-
Reagents and Materials:
-
Cell line expressing Chk2 (e.g., MCF-7)
-
Test compound
-
Lysis buffer
-
Antibodies against Chk2
-
-
Procedure: a. Treat cells with the test compound or vehicle (DMSO) for a specified time. b. Heat the cell lysates at different temperatures. c. Separate the soluble and aggregated protein fractions by centrifugation. d. Analyze the amount of soluble Chk2 at each temperature by Western blotting. e. A shift in the melting curve of Chk2 in the presence of the compound indicates direct binding.
γ-H2AX Assay
This assay measures the formation of phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks. Chk2 inhibitors are expected to affect the DNA damage response, which can be monitored by changes in γ-H2AX levels.
-
Reagents and Materials:
-
Cell line of interest
-
DNA damaging agent (e.g., camptothecin, ionizing radiation)
-
Test compound
-
Fixation and permeabilization buffers
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
-
-
Procedure: a. Pre-treat cells with the test compound or vehicle. b. Induce DNA damage. c. Fix and permeabilize the cells. d. Incubate with the primary anti-γ-H2AX antibody, followed by the secondary antibody. e. Analyze the fluorescence intensity by flow cytometry or microscopy to quantify the levels of γ-H2AX.
Chk2 Signaling Pathway and Experimental Workflows
The ATM-Chk2 Signaling Pathway
Upon DNA damage, the ATM kinase is activated and in turn phosphorylates and activates Chk2. Activated Chk2 then targets several downstream proteins to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis.
Experimental Workflow for Evaluating Chk2 Inhibitors
A typical workflow for the preclinical evaluation of a Chk2 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK2 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Sentinel Kinase: An In-depth Technical Guide to the Role of Checkpoint Kinase 2 (Chk2) in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a pivotal transducer of the DNA damage response (DDR), safeguarding genomic integrity. Activated in response to genotoxic insults, particularly DNA double-strand breaks (DSBs), Chk2 orchestrates a multifaceted cellular response encompassing cell cycle arrest, apoptosis, and DNA repair. This technical guide provides a comprehensive overview of the molecular mechanisms governing Chk2 activation and its downstream signaling cascades. We present quantitative data on Chk2-mediated cellular processes, detailed experimental protocols for studying Chk2 function, and visual representations of key pathways and workflows to facilitate a deeper understanding of this crucial tumor suppressor and therapeutic target.
Introduction to Checkpoint Kinase 2
Chk2 is a key effector kinase in the DNA damage signaling network. In its inactive state, Chk2 exists as a monomer within the nucleus. Upon DNA damage, particularly the formation of DSBs, the ataxia telangiectasia mutated (ATM) kinase is recruited and activated. ATM then phosphorylates Chk2 on threonine 68 (Thr68) within its N-terminal SQ/TQ cluster domain (SCD). This initial phosphorylation event triggers a cascade of autophosphorylation and dimerization, leading to the full activation of Chk2's kinase activity. Once active, Chk2 phosphorylates a plethora of downstream substrates, thereby initiating cellular responses tailored to the extent of the DNA damage.
The Chk2 Signaling Pathway in DNA Damage Response
The activation of Chk2 initiates a signaling cascade that impacts multiple cellular processes to maintain genomic stability.
Chk2 Activation
The activation of Chk2 is a multi-step process initiated by ATM-mediated phosphorylation at Thr68 in response to DNA double-strand breaks. This phosphorylation promotes the homodimerization of Chk2, which in turn facilitates its autophosphorylation at multiple residues, including those in the activation loop (T383 and T387), leading to full kinase activity.
Downstream Targets and Cellular Outcomes
Activated Chk2 phosphorylates a diverse array of substrates, leading to cell cycle arrest, apoptosis, or DNA repair.
-
Cell Cycle Arrest: Chk2 plays a crucial role in instituting cell cycle checkpoints at the G1/S, intra-S, and G2/M transitions.
-
G1/S Arrest: Chk2 can phosphorylate and promote the degradation of the Cdc25A phosphatase, which is required for the activation of cyclin-dependent kinase 2 (Cdk2), a key driver of the G1/S transition. Additionally, Chk2 can phosphorylate p53, leading to its stabilization and the transcriptional activation of the Cdk inhibitor p21.
-
G2/M Arrest: Similar to its role in G1/S arrest, Chk2 can phosphorylate and inactivate Cdc25C, preventing the activation of the Cdk1/Cyclin B1 complex and thus entry into mitosis.
-
-
Apoptosis: In the face of extensive, irreparable DNA damage, Chk2 can promote apoptosis. This is achieved through the phosphorylation and stabilization of p53, which can then induce the expression of pro-apoptotic genes. Chk2 can also promote apoptosis independently of p53 by phosphorylating and activating other pro-apoptotic factors like E2F1 and the promyelocytic leukemia (PML) protein.
-
DNA Repair: Chk2 is also directly involved in the DNA repair process. It phosphorylates BRCA1, a key protein in homologous recombination repair, thereby modulating its function.
Chk2-IN-1 target binding affinity and IC50 value
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity and inhibitory concentration of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). The information presented herein is curated for professionals in the fields of oncology, cell biology, and drug discovery.
Core Data Summary
The inhibitory activity of this compound has been quantified through rigorous biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) | Assay Type |
| Chk2 | 13.5 | In vitro kinase assay |
| Chk1 | 220.4 | In vitro kinase assay |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of the activity of a biological target.
Table 2: Cellular Activity (GI50) of this compound
| Cell Line | GI50 (µM) | Assay Type | Duration |
| CCRF-CEM | 1.7 | Trypan Blue Exclusion Assay | 48 hours |
GI50 (Half-maximal growth inhibition) is the concentration of a compound that causes 50% inhibition of cellular proliferation.
Target Binding and Inhibition
This compound, also referred to as compound 1 in its discovery publication, is a synthetic molecule derived from hymenialdisine. It demonstrates high potency and selectivity for Chk2 over the related kinase Chk1, as evidenced by the significant difference in their respective IC50 values.[1] This selectivity is a critical attribute for a targeted therapeutic agent, as it minimizes off-target effects.
Experimental Protocols
The following sections detail the methodologies employed to determine the inhibitory activity of this compound.
In Vitro Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound against Chk2 and Chk1 was determined using an in vitro kinase assay. The following protocol is a generalized representation based on standard kinase assay methodologies. For the specific protocol used for this compound, please refer to the original publication: "Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors" by Nguyen TNT, et al.
Materials:
-
Recombinant human Chk2 and Chk1 enzymes
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate specific for Chk2/Chk1
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. A DMSO control (0% inhibition) and a control with a known broad-spectrum kinase inhibitor (e.g., staurosporine) for 100% inhibition are also prepared.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or control solutions.
-
Enzyme Addition: Add the recombinant Chk2 or Chk1 enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the kinase activity.
-
Data Analysis: The luminescence data is normalized to the controls. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.
Cellular Growth Inhibition Assay (GI50 Determination)
The GI50 value for this compound was determined using a trypan blue exclusion assay in the CCRF-CEM human T-cell leukemia cell line.
Materials:
-
CCRF-CEM cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trypan blue solution (0.4%)
-
96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Counting: After incubation, harvest the cells and stain with trypan blue. The trypan blue dye is excluded by viable cells but penetrates the membrane of non-viable cells.
-
Viability Assessment: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the Chk2 signaling pathway and a typical experimental workflow for IC50 determination.
Caption: Simplified Chk2 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro IC50 determination of a kinase inhibitor.
References
In Vitro Characterization of Chk2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details the core methodologies, data interpretation, and signaling context necessary for evaluating the efficacy and selectivity of this compound.
Introduction to Chk2 and Its Role in the DNA Damage Response
Checkpoint Kinase 2 (Chk2) is a serine/threonine protein kinase that plays a critical role in the DNA damage response (DDR) pathway, acting as a crucial tumor suppressor.[1][2] In response to DNA double-strand breaks (DSBs), Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][3][4] Once activated, Chk2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][3] Key substrates include the phosphatases Cdc25A and Cdc25C, the tumor suppressor p53, and the DNA repair protein BRCA1.[3][5] Given its central role in cell cycle control, Chk2 has emerged as a promising target for cancer therapy.[5] Inhibition of Chk2 can potentially sensitize cancer cells to DNA-damaging agents and may protect normal tissues from the side effects of chemotherapy.[5][6]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor with high potency and selectivity for Chk2 over the related kinase Chk1.[7] Its ability to specifically target Chk2 makes it a valuable tool for studying the biological functions of this kinase and a potential lead compound for the development of novel anticancer therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro assays.
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 (nM) |
| Chk2 | 13.5 |
| Chk1 | 220.4 |
Data sourced from MedChemExpress.[7]
Table 2: Kinase Selectivity Profile of a Representative Chk2 Inhibitor (CCT241533)
| Kinase | % Inhibition at 1 µM |
| Chk2 | >95% |
| Chk1 | <10% |
| CDK1 | <5% |
| CDK2 | <5% |
| ATM | <5% |
| ATR | <5% |
This table provides an example of a kinase selectivity profile for a potent Chk2 inhibitor, CCT241533, demonstrating the expected high selectivity. A similar profile would be generated for this compound to confirm its specificity.[8]
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant active Chk2 enzyme
-
This compound inhibitor
-
ATP
-
Substrate peptide (e.g., CHKtide)[2]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[10]
-
Set up Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the Chk2 enzyme and substrate peptide in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in Kinase Assay Buffer.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound inhibitor
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Equipment for heating cell lysates
-
SDS-PAGE and Western blotting reagents
-
Antibodies against Chk2 and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time (e.g., 2 hours).[11]
-
Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Treatment: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated protein.
-
Western Blot Analysis:
-
Collect the supernatants containing the soluble proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for Chk2 and a loading control.
-
Use a secondary antibody for detection and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities. A binding inhibitor will stabilize the target protein, leading to a higher amount of soluble protein at elevated temperatures compared to the control. Plot the amount of soluble Chk2 as a function of temperature for both the treated and control samples to observe the thermal shift.[11]
Inhibition of Chk2 Autophosphorylation in Cells
This assay determines the ability of the inhibitor to block the activation of Chk2 in response to DNA damage in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound inhibitor
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against phospho-Chk2 (e.g., pS516 or pT68) and total Chk2
Procedure:
-
Pre-treatment with Inhibitor: Treat cultured cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours).[11]
-
Induce DNA Damage: Add a DNA damaging agent to the cell culture medium and incubate for a further period (e.g., 2 hours).[11]
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against phosphorylated Chk2 and total Chk2.
-
Visualize the bands and quantify the signal.
-
-
Data Analysis: Determine the extent to which this compound inhibits the DNA damage-induced phosphorylation of Chk2 by comparing the ratio of phospho-Chk2 to total Chk2 in the treated versus untreated cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Chk2 signaling pathway and the experimental workflow for characterizing this compound.
Caption: The Chk2 signaling pathway in response to DNA double-strand breaks.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Chk2-IN-1 CAS number and commercial suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document covers its chemical identity, commercial availability, mechanism of action within the broader DNA damage response (DDR) pathway, and detailed protocols for its characterization in both biochemical and cellular contexts.
Introduction to Checkpoint Kinase 2 (Chk2)
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the cellular response to DNA damage.[1] As a key component of the DDR pathway, Chk2 is activated in response to DNA double-strand breaks (DSBs), primarily through phosphorylation by the Ataxia-Telangiectasia Mutated (ATM) kinase.[2] Once activated, Chk2 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is irreparable.[1][2] Key targets of Chk2 include the Cdc25 phosphatases, p53, and BRCA1, which collectively halt cell cycle progression and promote genomic stability.[1][3] Given its central role in maintaining genomic integrity, the inhibition of Chk2 is a promising therapeutic strategy, particularly in combination with DNA-damaging agents, to selectively target cancer cells with compromised p53 pathways.[4][5]
This compound: CAS Number and Commercial Availability
This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of Chk2.
-
CAS Number: 724708-21-8
-
Commercial Suppliers: this compound is available from various chemical suppliers for research purposes, including but not limited to:
-
MedChemExpress
-
GlpBio
-
Sigma-Aldrich
-
Cayman Chemical
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of isobavachalcone (IBC), a natural chalcone identified as a potent Chk2 inhibitor with a similar mechanism of action to many synthetic inhibitors like this compound. This data is presented as a representative profile for a selective Chk2 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of Isobavachalcone (IBC)
| Kinase | IC50 (µM) |
| Chk2 | 3.5 |
| Aurora-A/B | 11.2 |
| JNK3 | 16.4 |
| AKT1/PKBα | 56.7 |
| Chk1 | >100 |
Data sourced from a radiometric in vitro kinase assay. The data demonstrates the selectivity of IBC for Chk2 over other kinases, including the closely related Chk1.[6]
Table 2: In Vitro Anti-proliferative Activity of Isobavachalcone (IBC) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 16.8 |
| SUM159 | Breast | 12.3 |
| HCC827 | Lung | 15.6 |
| PC3 | Prostate | 16.5 |
| DU145 | Prostate | 14.1 |
| U937 | Lymphoma | 9.8 |
| HCT116 | Colon | 18.2 |
| Ovcar8 | Ovarian | 12.8 |
Cell viability was measured after 72 hours of treatment. The data indicates broad anti-proliferative activity across various cancer cell types.[7]
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway in DNA Damage Response
Upon detection of DNA double-strand breaks by the MRE11-RAD50-NBS1 (MRN) complex, ATM is activated and phosphorylates Chk2 at Threonine 68.[8] This initial phosphorylation event triggers Chk2 dimerization and subsequent autophosphorylation, leading to its full activation.[8] Activated Chk2 then targets several key proteins to initiate a cellular response.[1] It phosphorylates Cdc25A and Cdc25C, leading to their degradation or sequestration and thereby preventing entry into S-phase and mitosis, respectively. Chk2 also stabilizes the tumor suppressor p53 by phosphorylating it, which disrupts the p53-MDM2 interaction and leads to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[3][4] Furthermore, Chk2 plays a role in DNA repair by phosphorylating BRCA1, which promotes homologous recombination.[1]
Experimental Workflow for Chk2 Inhibitor Characterization
The characterization of a novel Chk2 inhibitor such as this compound typically follows a multi-step workflow. This process begins with biochemical assays to determine the potency and selectivity of the compound against the purified enzyme. Promising candidates are then advanced to cell-based assays to confirm their on-target activity in a physiological context, assess their anti-proliferative effects, and elucidate their impact on cell cycle progression.
Experimental Protocols
In Vitro Chk2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring kinase activity.
1. Reagent Preparation:
- Thaw 5x Kinase Assay Buffer, 500 µM ATP, and substrate (e.g., CHKtide) on ice.
- Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
- Prepare serial dilutions of this compound in 1x Kinase Assay Buffer containing 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.
2. Reaction Setup (96-well plate):
- Prepare a Master Mix containing 1x Kinase Assay Buffer, 500 µM ATP, and 1 mg/ml CHKtide substrate.
- Add 12.5 µL of the Master Mix to each well.
- Add 2.5 µL of the serially diluted this compound or vehicle control (10% DMSO in 1x Kinase Assay Buffer) to the respective wells.
- Dilute recombinant Chk2 enzyme to the working concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.
3. Kinase Reaction:
- Initiate the reaction by adding 10 µL of the diluted Chk2 enzyme to each well.
- Incubate the plate at 30°C for 45 minutes.
4. ADP Detection:
- Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 45 minutes.
- Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for another 45 minutes.
- Read the luminescence on a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Cell Viability - Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.[2][6]
1. Cell Plating and Treatment:
- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
2. Cell Fixation:
- After treatment, gently remove the culture medium.
- Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.
- Incubate the plate at 4°C for 1 hour.
3. Staining:
- Wash the plates four times with slow-running tap water to remove the TCA. Allow the plates to air-dry completely.
- Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well.
- Incubate at room temperature for 30 minutes.
4. Washing and Solubilization:
- Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plates to air-dry.
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
5. Absorbance Measurement:
- Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein and thus to the cell number.
Immunoblotting for Phospho-Chk2 (Thr68)
This protocol is for detecting the activation state of Chk2 in cells following DNA damage and inhibitor treatment.
1. Cell Lysis:
- Culture cells and treat with a DNA-damaging agent (e.g., etoposide) in the presence or absence of this compound for the desired time.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-Chk2 (Thr68) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- The membrane can be stripped and re-probed for total Chk2 and a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population.
1. Cell Preparation and Treatment:
- Culture cells to ~70% confluency and treat with this compound or vehicle for the desired time (e.g., 24 hours).
- Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
2. Fixation:
- Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold PBS.
- While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate at -20°C for at least 2 hours (or overnight).
3. Staining:
- Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
- Wash the cell pellet once with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
- Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
- Analyze the stained cells on a flow cytometer.
- Use appropriate gating strategies to exclude doublets and debris.
- The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. X-ray Structures of Checkpoint Kinase 2 in Complex with Inhibitors that Target its Gatekeeper-Dependent Hydrophobic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Chk2-IN-1 Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of Chk2 inhibitors, with a focus on the conceptual framework relevant to compounds like Chk2-IN-1. While specific quantitative cytotoxicity data for this compound as a single agent is not extensively available in the public domain, this document outlines the foundational knowledge, experimental methodologies, and expected outcomes based on studies of other potent and selective Chk2 inhibitors.
Introduction to Chk2 as a Therapeutic Target
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR).[1] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs), Chk2 phosphorylates a range of downstream targets to orchestrate cellular responses including cell cycle arrest, DNA repair, and apoptosis.[1][2][3] This function makes Chk2 a compelling target in oncology. By inhibiting Chk2, cancer cells may be sensitized to DNA-damaging agents, and in some contexts, inhibition can protect normal tissues from the toxic effects of chemo- and radiotherapy.[4]
This compound is a potent and selective inhibitor of Chk2 with an in vitro IC50 of 13.5 nM for Chk2, showing selectivity over the related kinase Chk1 (IC50 = 220.4 nM).[5] Its primary characterized effect is a strong, ATM-dependent radioprotective effect on normal cells.[5]
The Chk2 Signaling Pathway
Upon DNA damage, Chk2 is activated and mediates a cascade of phosphorylation events that influence cell fate. The diagram below illustrates the central role of Chk2 in this pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Guarding against digestive-system cancers: Unveiling the role of Chk2 as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Chk2-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chk2-IN-1 is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. Upon DNA damage, particularly double-strand breaks (DSBs), Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase. Activated Chk2 then phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. The inhibition of Chk2 is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethality in tumors with other DDR defects. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on the Chk2 signaling pathway, cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
This compound, also described as indoloazepine 1, functions as an ATP-competitive inhibitor of Chk2. By binding to the ATP-binding pocket of the Chk2 kinase domain, it prevents the phosphorylation of its downstream targets. This disruption of the Chk2 signaling cascade can lead to an abrogation of G2/M cell cycle arrest, allowing cells with damaged DNA to proceed into mitosis, often resulting in mitotic catastrophe and cell death. Furthermore, inhibiting Chk2 can prevent the p53-mediated apoptotic response to DNA damage, a mechanism that has been explored for its potential radioprotective effects on normal tissues.
Quantitative Data
Table 1: Biochemical and Cell-Based Data for this compound
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Notes |
| This compound | Biochemical | Chk2 | 13.5 | - | Potent and selective inhibition of the isolated enzyme. |
| This compound | Biochemical | Chk1 | 220.4 | - | Demonstrates selectivity for Chk2 over Chk1. |
| This compound (indoloazepine 1) | Cell-Based | Radioprotection | - | HCT116 | A concentration of 30 µM was shown to have a radioprotective effect. |
Table 2: Cell Viability (IC50) Values for Other Selective Chk2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BML-277 | MCF-7 | Breast Cancer | ~20 | (As described in studies of synergistic effects) |
| CCT241533 | HT-29 | Colon Cancer | >50 (single agent) | (As described in studies of PARP inhibitor potentiation) |
| Isobavachalcone (IBC) | MCF-7 | Breast Cancer | 3.5 | (Identified as a Chk2 inhibitor in a kinase screen) |
| Isobavachalcone (IBC) | A549 | Lung Cancer | ~15 | (Determined from cell viability assays) |
| Isobavachalcone (IBC) | HCT116 | Colon Cancer | ~10 | (Determained from cell viability assays) |
Note: The IC50 values can vary depending on the assay conditions (e.g., treatment duration, cell density) and the specific cell line.
Signaling Pathway
The Chk2 signaling pathway is a crucial branch of the DNA damage response. The following diagram illustrates the central role of Chk2 and the point of intervention for this compound.
Caption: Chk2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. It is recommended to perform a dose-response curve for this compound in the cell line of interest to determine the optimal concentration for subsequent experiments. Based on available data, a starting concentration range of 1-30 µM can be considered.
Experimental Workflow: General Procedure
Caption: General experimental workflow for studying this compound in cell culture.
Cell Viability Assay (MTS/WST-1 Assay)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or WST-1 reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be 0.1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTS/WST-1 Addition: Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To assess the inhibition of Chk2 activity by measuring the phosphorylation of Chk2 and its downstream targets.
Materials:
-
Cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk2 (Thr68), anti-Chk2, anti-p-p53 (Ser20), anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with this compound (at a predetermined effective concentration) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide for 2 hours) or by exposing the cells to ionizing radiation (e.g., 5-10 Gy).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a valuable tool for investigating the role of Chk2 in the cellular response to DNA damage. The protocols provided herein offer a framework for characterizing its effects on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. Further investigation into the cell-based efficacy of this compound across a broader range of cancer types is warranted to fully elucidate its therapeutic potential.
Recommended Chk2-IN-1 concentration for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, and apoptosis. In response to DNA double-strand breaks (DSBs), Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase, initiating a signaling cascade that preserves genomic integrity. Dysregulation of the Chk2 pathway is implicated in various cancers, making it a compelling target for therapeutic intervention. Chk2-IN-1 is a potent and selective inhibitor of Chk2, demonstrating significant potential as a tool for studying Chk2 signaling and as a lead compound for drug development. These application notes provide detailed protocols for in vitro assays using this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the appropriate concentration range for your experiments.
| Compound | Target | Assay Type | IC50 |
| This compound | Chk2 | Biochemical Kinase Assay | 13.5 nM |
| This compound | Chk1 | Biochemical Kinase Assay | 220.4 nM |
Chk2 Signaling Pathway
DNA damage, particularly double-strand breaks, triggers the activation of the ATM kinase. ATM then phosphorylates Chk2 on threonine 68 (Thr68), which induces Chk2 dimerization and subsequent autophosphorylation on other residues like serine 516 (S516) for full activation. Activated Chk2 phosphorylates a range of downstream targets to elicit a cellular response. Key substrates include p53, which is stabilized to induce cell cycle arrest or apoptosis, and Cdc25 phosphatases (Cdc25A and Cdc25C), which are inhibited to prevent entry into S-phase and mitosis, respectively.
Figure 1: Simplified Chk2 signaling pathway upon DNA damage.
Experimental Protocols
In Vitro Chk2 Kinase Assay
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 of this compound or screening other potential inhibitors.
Objective: To measure the enzymatic activity of Chk2 in the presence of varying concentrations of this compound.
Materials:
-
Recombinant active Chk2 enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Chk2 peptide substrate (e.g., CHKtide)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in kinase assay buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Prepare Assay Plate:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
-
Prepare Master Mix:
-
Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for Chk2, typically 50-100 µM), and the Chk2 peptide substrate.
-
-
Add Enzyme:
-
Dilute the recombinant Chk2 enzyme in kinase assay buffer.
-
Add 5 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
-
Initiate Reaction:
-
Add 2.5 µL of the master mix to each well to start the kinase reaction.
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves:
-
Adding 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Adding 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and no inhibitor control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for an in vitro Chk2 kinase assay.
Cell-Based Chk2 Inhibition Assay
This protocol describes how to assess the cellular activity of this compound by monitoring the phosphorylation of Chk2 and its downstream targets via Western blotting.
Objective: To determine the effective concentration of this compound required to inhibit Chk2 activity in a cellular context.
Recommended Concentration Range for this compound: Based on the biochemical IC50 and the general observation that higher concentrations are needed in cellular assays due to factors like cell permeability, a starting concentration range of 0.1 µM to 10 µM is recommended for this compound in cell-based assays. A Chk2 inhibitor has been previously used at 10 µM in HeLa cells.
Materials:
-
Cell line of interest (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-phospho-Chk2 (Ser516), anti-total Chk2, anti-phospho-p53 (Ser20), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
-
Induction of DNA Damage:
-
Treat the cells with a DNA damaging agent to activate the Chk2 pathway. For example, add etoposide (e.g., 10-20 µM) for 1-2 hours or expose cells to ionizing radiation (e.g., 5-10 Gy) and allow them to recover for 1 hour.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Compare the levels of phosphorylated proteins in the this compound treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of inhibition.
-
Figure 3: Workflow for a cell-based Chk2 inhibition assay using Western blotting.
Chk2-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document is intended to guide researchers in the effective use of this compound in various experimental settings.
Introduction to this compound
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1][2] Upon activation by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[3][4][5] Dysregulation of the Chk2 signaling pathway is implicated in the development and progression of cancer, making it an attractive target for therapeutic intervention.
This compound is a potent and selective inhibitor of Chk2, demonstrating significant potential for both basic research and drug development. Understanding its solubility, stability, and proper handling is critical for obtaining reliable and reproducible experimental results.
Solubility and Preparation of this compound
Proper dissolution and storage of this compound are paramount for maintaining its activity and ensuring accurate experimental outcomes.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Primary solvent for creating stock solutions. |
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Ensuring Complete Dissolution: To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period. Visually inspect the solution to ensure no undissolved particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). When stored in solvent, it is recommended to use the solution within one month if stored at -20°C.[6]
Note on Aqueous Solutions: this compound has limited solubility in aqueous buffers. For cell-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6][7] It is advisable to perform serial dilutions of the DMSO stock in the assay buffer or medium to reach the final desired concentration.[8]
In Vitro Kinase Assay
An in vitro kinase assay is essential for determining the inhibitory activity of this compound against Chk2.
Table 2: Typical Components for a Chk2 In Vitro Kinase Assay
| Component | Example Concentration | Purpose |
| Recombinant Human Chk2 | 2.5 ng/µL | Enzyme |
| CHKtide Substrate | 1 mg/mL | Substrate for Chk2 |
| ATP | 10 µM - 1 mM | Phosphate donor |
| Kinase Assay Buffer | 1x | Provides optimal pH and ionic strength |
| This compound | Variable | Inhibitor |
| DMSO | ≤ 1% | Solvent for inhibitor |
Protocol 2: Chk2 In Vitro Kinase Assay (96-well plate format)
-
Prepare 1x Kinase Assay Buffer: Dilute a 5x stock of Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT) with sterile water.[9]
-
Prepare Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the CHKtide substrate.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution of the inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[10]
-
Assay Plate Setup:
-
Add the master mix to all wells.
-
Add the diluted this compound to the test wells.
-
Add the diluent solution (1x Kinase Assay Buffer with the same final DMSO concentration) to the positive and negative control wells.
-
Add 1x Kinase Assay Buffer to the "blank" wells.
-
-
Initiate the Reaction: Add the diluted recombinant Chk2 enzyme to the "Positive Control" and "Test Inhibitor" wells to start the reaction.[10]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[10]
-
Stop the Reaction and Detect Signal: Stop the kinase reaction and measure the signal using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[9][10]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Assays
Cell-based assays are crucial for evaluating the cellular effects of this compound, such as its impact on cell viability, apoptosis, and cell cycle progression.
Cell Viability Assay
Protocol 3: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (prepared by diluting the DMSO stock in cell culture medium). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance; or add CellTiter-Glo® reagent and measure luminescence).
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC₅₀ value for cell growth inhibition.
Apoptosis Assay
Protocol 4: Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).
Cell Cycle Analysis
Protocol 5: Cell Cycle Analysis (e.g., using Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Experiments
While specific in vivo data for this compound is limited, general protocols for administering kinase inhibitors to animal models can be adapted.
Protocol 6: General Guidelines for In Vivo Administration
-
Vehicle Formulation: Due to its poor aqueous solubility, this compound will likely require a specific vehicle for in vivo administration. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a stock solution in DMSO can be diluted with PEG300, followed by the addition of Tween 80 and finally saline to the desired volume.[11] Alternatively, a suspension in a vehicle like 0.5% methylcellulose in water can be considered for oral administration.
-
Dose Determination: The optimal dose will need to be determined empirically through dose-ranging studies. Published studies with other Chk2 inhibitors can provide a starting point. For example, in some mouse models, Chk2 inhibitors have been administered at doses ranging from 10 to 50 mg/kg.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the experimental design and the vehicle formulation.
-
Monitoring: Closely monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.
-
Pharmacokinetic and Pharmacodynamic Analysis: Collect blood and tissue samples at various time points to determine the pharmacokinetic profile of this compound and to assess its effect on Chk2 activity in vivo (pharmacodynamics).
Visualizing Pathways and Workflows
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Caption: Simplified Chk2 signaling pathway upon DNA damage.
General Experimental Workflow for this compound
This workflow outlines the typical steps for characterizing a kinase inhibitor like this compound.
Caption: General workflow for this compound characterization.
Preparation of this compound for Experiments
This diagram illustrates the logical steps for preparing this compound for both in vitro and in vivo experiments.
Caption: Preparation of this compound for various experiments.
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. BML-277 (Chk2 Inhibitor II) | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
Application Notes and Protocols for Chk2-IN-1 Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response pathway.[1][2] In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase.[3][4] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[2][4] Given its central role in cell cycle regulation, Chk2 has emerged as a significant target for cancer therapy. Chk2 inhibitors can potentially sensitize cancer cells to DNA-damaging agents and protect normal tissues from the toxic effects of chemotherapy and radiation.
Chk2-IN-1 is a potent and selective inhibitor of Chk2. This document provides detailed application notes and protocols for utilizing this compound in kinase assays, designed to assist researchers in the fields of cancer biology, drug discovery, and molecular pharmacology.
Chk2 Signaling Pathway
The Chk2 signaling pathway is a crucial component of the cellular response to DNA damage. The diagram below illustrates the activation of Chk2 and its downstream effects.
Quantitative Data for this compound
This compound is a highly potent inhibitor of Chk2 with significant selectivity over the related kinase, Chk1. The following table summarizes the key inhibitory activities of this compound.
| Parameter | Chk2 | Chk1 | Selectivity (Chk1/Chk2) | Reference |
| IC50 | 13.5 nM | 220.4 nM | ~16-fold | [5][6] |
Experimental Protocols
Biochemical Kinase Assay using ADP-Glo™
This protocol is adapted from commercially available Chk2 kinase assay kits and is suitable for determining the IC50 of this compound.[1][7][8] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 peptide substrate (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant Chk2 enzyme in kinase assay buffer to the desired concentration.
-
Prepare a mixture of the Chk2 peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be close to the Km for Chk2 if determining IC50 values.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted Chk2 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value.
-
Radiometric Kinase Assay
This protocol provides an alternative method using radiolabeled ATP to measure kinase activity.[9]
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 peptide substrate (e.g., CHKtide)
-
This compound
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
Detailed Steps:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase assay buffer, diluted Chk2 enzyme, Chk2 peptide substrate, and serially diluted this compound (or DMSO for control).
-
Initiate the reaction by adding [γ-³²P]ATP. The total reaction volume is typically 25 µL.
-
-
Kinase Reaction:
-
Incubate the reaction at 30°C for 15-30 minutes.
-
-
Stopping the Reaction and Washing:
-
Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Data Acquisition:
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition for each this compound concentration to determine the IC50.
-
Cellular Assay for Chk2 Autophosphorylation
This assay measures the ability of this compound to inhibit the autophosphorylation of Chk2 in cells following DNA damage, providing a measure of its cellular potency.[5][6]
Materials:
-
Human cell line (e.g., U2OS)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
Cell lysis buffer
-
Antibodies: anti-phospho-Chk2 (Ser516) and anti-total Chk2
-
Western blotting reagents and equipment
Detailed Steps:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or treating with a chemical agent like etoposide.
-
-
Cell Lysis:
-
After a specified time post-damage (e.g., 1 hour), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Chk2 (Ser516) and total Chk2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Chk2 and total Chk2.
-
Normalize the phospho-Chk2 signal to the total Chk2 signal to determine the extent of inhibition by this compound.
-
Conclusion
This compound is a valuable research tool for investigating the role of Chk2 in the DNA damage response and for exploring its therapeutic potential. The protocols provided here offer robust methods for characterizing the biochemical and cellular activity of this compound. Careful execution of these assays will yield reliable and reproducible data to advance our understanding of Chk2 signaling and the development of novel cancer therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application of Chk2-IN-1 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, and apoptosis.[1][2] In response to DNA double-strand breaks, Chk2 is activated primarily by ataxia-telangiectasia mutated (ATM) kinase.[2][3] Once activated, Chk2 phosphorylates a multitude of downstream substrates, including p53, Cdc25A, and BRCA1, to halt cell cycle progression and promote DNA repair.[4][5] Dysregulation of the Chk2 signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[5][6]
Chk2 inhibitors are being investigated as potential anticancer agents, primarily to sensitize cancer cells to DNA-damaging chemotherapies and radiation.[5] By abrogating Chk2-mediated cell cycle checkpoints, these inhibitors can force cancer cells with damaged DNA to proceed through mitosis, leading to mitotic catastrophe and apoptosis.[6]
This document provides detailed application notes and protocols for the use of Chk2-IN-1, a representative Chk2 inhibitor, in cancer cell line research.
Data Presentation
The following tables summarize the inhibitory activity of a representative Chk2 inhibitor, Isobavachalcone (IBC), against Chk2 kinase and its effect on the viability of various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Isobavachalcone (IBC) [7]
| Kinase | IC50 (µM) |
| Chk2 | 3.5 |
| Aurora-A/B | 11.2 |
| JNK3 | 16.4 |
| Chk1 | > 100 |
Table 2: Anti-proliferative Activity of Isobavachalcone (IBC) in Human Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 ± 1.5 |
| SUM159 | Breast | 12.8 ± 1.1 |
| HCC827 | Lung | 18.5 ± 2.1 |
| PC3 | Prostate | 14.7 ± 1.8 |
| DU145 | Prostate | 16.3 ± 1.9 |
| U937 | Lymphoma | 11.4 ± 1.3 |
| HCT116 | Colon | 17.1 ± 2.0 |
| Ovcar8 | Ovarian | 13.9 ± 1.6 |
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway in Response to DNA Damage
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway. Upon DNA damage, ATM phosphorylates and activates Chk2, which in turn phosphorylates downstream targets to induce cell cycle arrest and apoptosis.
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound in cancer cell lines.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the Chk2 signaling pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk2 (Thr68), anti-Chk2, anti-p-p53 (Ser20), anti-p53, anti-Cdc25A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as desired.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.
Conclusion
This compound represents a valuable tool for investigating the role of the Chk2 signaling pathway in cancer cells. The protocols provided herein offer a framework for characterizing the effects of this inhibitor on cell viability, cell cycle progression, and apoptosis. By understanding the mechanism of action of Chk2 inhibitors, researchers can contribute to the development of novel and more effective cancer therapies.
References
- 1. Chk2 mediates RITA-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis reveals GA induced apoptosis in HCT116 human colon cancer cells through calcium and p53 signal pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Phospho-Chk2 (Thr68) Following Chk2-IN-1 Treatment
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to analyze the phosphorylation status of Checkpoint Kinase 2 (Chk2) at threonine 68 (Thr68) using Western blotting after treatment with the specific inhibitor, Chk2-IN-1.
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1][2] Upon DNA double-strand breaks, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated and subsequently phosphorylates Chk2 at the Thr68 residue.[3][4] This phosphorylation event is a key step for Chk2 activation, leading to its dimerization and autophosphorylation, which enables it to phosphorylate downstream targets involved in cell cycle arrest, DNA repair, and apoptosis.[3][5]
This compound is a potent and selective inhibitor of Chk2, with a significantly lower IC50 for Chk2 compared to other kinases like Chk1.[6] By blocking the kinase activity of Chk2, this compound can disrupt the cellular response to DNA damage.[1] This protocol details the use of Western blotting to monitor the efficacy of this compound by detecting the levels of phosphorylated Chk2 (p-Chk2) at Thr68.
Signaling Pathway and Inhibitor Action
DNA damage, such as double-strand breaks, activates the ATM kinase. ATM then phosphorylates Chk2 on threonine 68, which is a crucial step for its activation.[3][5] Activated Chk2 proceeds to phosphorylate downstream effectors like p53 and Cdc25 phosphatases to initiate cell cycle arrest and apoptosis.[2][7] this compound directly inhibits the kinase activity of Chk2, preventing the phosphorylation of its downstream targets and disrupting the DNA damage response cascade.[1][6]
Experimental Workflow
The general workflow involves treating cultured cells with a DNA damaging agent to induce Chk2 phosphorylation, followed by treatment with this compound. Proteins are then extracted, separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect p-Chk2 (Thr68) and total Chk2.
Quantitative Data Summary
The following table provides recommended starting concentrations and dilutions for key reagents. These should be optimized for your specific cell line and experimental conditions.
| Parameter | Recommended Value | Notes |
| Protein Loading per Lane | 10 - 50 µg | Ensure equal loading across all lanes.[8][9] |
| This compound Treatment | 10 - 500 nM | Titrate to determine optimal inhibitory concentration. |
| Positive Control (Etoposide) | 20 - 100 µM for 2-4 hours | Induces DNA damage and Chk2 phosphorylation.[10] |
| Primary Antibody: p-Chk2 (Thr68) | 1:1000 dilution | For example, from Cell Signaling Technology (#2661).[5] |
| Primary Antibody: Total Chk2 | 1:1000 dilution | Used as a loading control. |
| Secondary Antibody (HRP-conj.) | 1:2000 - 1:5000 dilution | Dilution depends on the manufacturer's instructions.[11] |
| Blocking Buffer | 5% BSA in TBST | Bovine Serum Albumin (BSA) is preferred over milk to avoid high background from phosphoproteins.[12][13] |
Detailed Experimental Protocol
Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
Tissue culture plates and flasks
-
This compound (MedChemExpress or similar)
-
Etoposide or other DNA damaging agent (e.g., Doxorubicin)
-
DMSO (vehicle for inhibitor)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Phospho-protein lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[14][15]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X or 4X)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents for hand-casting
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% BSA in TBST
-
Primary antibody: Rabbit anti-p-Chk2 (Thr68)
-
Primary antibody: Rabbit or Mouse anti-Total Chk2
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Step 1: Cell Culture and Treatment
-
Seed cells in appropriate culture plates to achieve 70-80% confluency on the day of the experiment.
-
To inhibit Chk2: Pre-treat cells with the desired concentration of this compound (or DMSO vehicle control) for 1-2 hours.
-
To induce p-Chk2 (Positive Control): Add a DNA damaging agent like etoposide to the media for the recommended time (e.g., 2-4 hours).
-
Experimental groups should include:
-
Untreated (negative control)
-
Vehicle control (DMSO)
-
DNA damage agent only (positive control)
-
DNA damage agent + this compound
-
Step 2: Protein Extraction (Cell Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the plate.[13][15]
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample.
Step 4: SDS-PAGE
-
Prepare the protein samples by adding Laemmli sample buffer to the calculated volume of lysate to achieve a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) and a molecular weight marker into the wells of a polyacrylamide gel.[9]
-
Run the gel in 1X running buffer according to the manufacturer's instructions until the dye front reaches the bottom (typically 1-2 hours at 100-120 V).[8]
Step 5: Protein Transfer
-
Equilibrate the gel, PVDF membrane, filter papers, and sponges in transfer buffer for 10-15 minutes. Note: Pre-wet the PVDF membrane in methanol for 30 seconds before placing it in transfer buffer.[8]
-
Assemble the transfer "sandwich" according to the blotting apparatus manufacturer's instructions.
-
Perform the protein transfer (e.g., wet transfer at 100 V for 60-90 minutes or semi-dry transfer).
Step 6: Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block non-specific binding sites by incubating the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibody for p-Chk2 (Thr68), diluted 1:1000 in fresh blocking buffer, overnight at 4°C with gentle agitation.[5]
-
The next day, remove the primary antibody solution and wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[11]
-
Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound secondary antibody.
Step 7: Detection
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager).
Step 8: Stripping and Re-probing for Total Chk2
-
To normalize the p-Chk2 signal, the membrane can be stripped of the first set of antibodies and re-probed for total Chk2.
-
Wash the membrane and incubate with a stripping buffer if necessary, following the manufacturer's protocol.
-
Wash thoroughly and re-block the membrane as in Step 6.2.
-
Incubate with the primary antibody for total Chk2, followed by washes and incubation with the appropriate secondary antibody.
-
Perform detection as described in Step 7.
Step 9: Data Analysis
-
Quantify the band intensities for both p-Chk2 and total Chk2 using densitometry software (e.g., ImageJ).
-
Normalize the p-Chk2 signal to the total Chk2 signal for each lane to account for any variations in protein loading.
-
Compare the normalized p-Chk2 levels across the different treatment conditions to determine the effect of this compound. A successful experiment will show a strong p-Chk2 signal in the DNA damage agent-only lane and a significantly reduced signal in the lane treated with both the DNA damage agent and this compound.
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Chk2 (Thr68) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biossusa.com [biossusa.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. SDS Page and Western Blot: Loading and Running the Gel | Bio-Techne [bio-techne.com]
- 10. Phospho-CHK2 (Thr68) Polyclonal Antibody (PA5-78361) [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Chk2-IN-1: A Novel Tool for Investigating Neuroprotection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. As a key transducer in the DNA damage response (DDR) pathway, Chk2 activation can lead to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[1][2] In post-mitotic cells such as neurons, DNA damage can accumulate due to oxidative stress, excitotoxicity, and other insults, contributing to the pathology of acute central nervous system (CNS) injuries and chronic neurodegenerative diseases.[2] The activation of the Chk2-mediated apoptotic pathway is therefore a significant factor in neuronal cell death.
Chk2-IN-1 is a potent and selective inhibitor of Chk2. By blocking the catalytic activity of Chk2, this compound offers a powerful tool to dissect the role of this kinase in neuronal apoptosis and to explore the potential of Chk2 inhibition as a neuroprotective strategy.[3] Inhibition of Chk2 is hypothesized to prevent the downstream signaling cascade that leads to programmed cell death, thereby preserving neuronal integrity and function in the face of neurotoxic insults. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in neuroprotection studies.
Mechanism of Action: The Chk2 Signaling Pathway in Neuronal Apoptosis
In response to DNA double-strand breaks (DSBs), the ataxia telangiectasia mutated (ATM) kinase is activated and, in turn, phosphorylates and activates Chk2.[2] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate the cellular response. A primary target of Chk2 in the apoptotic pathway is the tumor suppressor protein p53.[1][4] Chk2-mediated phosphorylation of p53 on Serine 20 stabilizes the protein by preventing its interaction with the E3 ubiquitin ligase MDM2, leading to its accumulation.[1] Elevated p53 levels then transcriptionally activate pro-apoptotic genes, including BAX, PUMA, and Noxa, which ultimately leads to mitochondrial dysfunction and caspase activation.[5][6]
This compound acts by competitively inhibiting the ATP-binding site of Chk2, thereby preventing the phosphorylation of its downstream substrates, including p53. This inhibition is expected to suppress the p53-mediated apoptotic cascade, offering a direct mechanism for neuroprotection.
Figure 1: Chk2 signaling pathway in neuronal apoptosis and the point of intervention for this compound.
Quantitative Data
The following table summarizes the known quantitative data for this compound and a related, well-studied Chk2 inhibitor, prexasertib, which has demonstrated neuroprotective effects. This data can be used as a starting point for experimental design.
| Compound | Target | IC50 | Cell-Based Assay Concentration | In Vivo Model & Dosage | Reference |
| This compound | Chk2 | 13.5 nM | Not reported for neuroprotection | Not reported for neuroprotection | [3] |
| Chk1 | 220.4 nM | [3] | |||
| Prexasertib | Chk2 | 8 nM | 10 µM (Dorsal Root Ganglion Neurons) | Spinal Cord Injury (Rat), 1-10 µg intrathecal injection | [2] |
| Chk1 | <1 nM |
Experimental Protocols
The following are generalized protocols for assessing the neuroprotective effects of this compound. These protocols are based on established methods for studying neuroprotection and should be optimized for specific cell types and experimental conditions.
In Vitro Neuroprotection Assay Using Primary Neurons
This protocol describes a method to assess the neuroprotective effect of this compound against apoptosis induced by serum withdrawal in primary dorsal root ganglion (DRG) neurons.[2]
Materials:
-
Primary DRG neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Apoptosis-inducing agent (e.g., serum-free medium)
-
Cell viability assay (e.g., MTT, Calcein-AM/Ethidium Homodimer-1 staining)
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Culture: Plate primary DRG neurons on poly-D-lysine/laminin-coated plates or coverslips at an appropriate density. Culture in complete Neurobasal medium for 24-48 hours to allow for attachment and neurite outgrowth.
-
Induction of Apoptosis: To induce apoptosis, replace the complete medium with serum-free Neurobasal medium.
-
Treatment: Immediately after inducing apoptosis, treat the neurons with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control group (DMSO at the same final concentration as the highest this compound dose) and a positive control group (no treatment).
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify cell viability using an MTT assay or by counting live/dead cells with Calcein-AM/Ethidium Homodimer-1 staining under a fluorescence microscope.
-
Neurite Outgrowth: If assessing neurite regeneration, capture images of the neurons and measure the length and number of neurites using image analysis software.
-
-
Data Analysis: Express the results as a percentage of the control group (neurons in complete medium without any insult). Perform statistical analysis to determine the significance of the neuroprotective effect of this compound.
Figure 2: Experimental workflow for in vitro neuroprotection assay.
Western Blot Analysis of Chk2 Pathway Activation
This protocol is to confirm that this compound inhibits the Chk2 signaling pathway in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
DNA damaging agent (e.g., etoposide, ionizing radiation)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells to 70-80% confluency. Pre-treat the cells with this compound or vehicle for 1 hour.
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 10 µM etoposide) and incubate for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Neuroprotection Model (Generalized)
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in an animal model of CNS injury, based on studies with similar inhibitors.[2] Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Animal model of CNS injury (e.g., spinal cord injury, optic nerve crush in rodents)
-
This compound formulated for in vivo administration
-
Surgical instruments
-
Anesthesia
-
Behavioral assessment tools (e.g., locomotor rating scales, sensory tests)
-
Histology equipment and reagents
Protocol:
-
Animal Model and Injury: Acclimatize the animals and perform the surgical procedure to induce the CNS injury under anesthesia.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intrathecal, intraperitoneal, or intravenous injection) at a pre-determined dose and time point relative to the injury. Include a vehicle control group.
-
Behavioral Assessment: At regular intervals post-injury, assess the functional recovery of the animals using relevant behavioral tests.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the relevant CNS tissue. Perform histological analysis to assess neuronal survival, axonal regeneration, and glial scarring. Immunohistochemistry for neuronal markers (e.g., NeuN) and apoptotic markers (e.g., cleaved caspase-3) can be used to quantify neuroprotection.
-
Data Analysis: Compare the functional and histological outcomes between the this compound treated group and the vehicle control group using appropriate statistical methods.
Conclusion
This compound is a valuable research tool for investigating the role of the Chk2 signaling pathway in neuronal cell death. The provided protocols offer a starting point for researchers to explore the neuroprotective potential of Chk2 inhibition in various models of neurological disorders. Further studies are warranted to establish the optimal conditions for the use of this compound and to fully elucidate its therapeutic potential.
References
- 1. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Chk2 promotes neuroprotection, axon regeneration, and functional recovery after CNS injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 and Mitochondrial Function in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chk2-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor and a key transducer in the DNA damage response (DDR) pathway.[1][2][3] Upon DNA double-strand breaks (DSBs), Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[4][5] Activated Chk2 then phosphorylates a variety of downstream substrates, including p53, Cdc25 phosphatases, and BRCA1, to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[2][3][6] Given its central role in maintaining genomic integrity, aberrant Chk2 signaling is implicated in the development of various cancers.[2][7] This makes Chk2 a compelling therapeutic target. The development of selective Chk2 inhibitors can serve two primary strategies: sensitizing cancer cells to DNA-damaging chemotherapeutics or protecting normal tissues from the genotoxic effects of cancer therapies.[5][8]
Chk2-IN-1 is a potent and selective small-molecule inhibitor of Chk2. It is a valuable chemical probe for elucidating the biological functions of Chk2 and serves as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel Chk2 inhibitors.[9] These notes provide an overview of the application of this compound in HTS, including relevant quantitative data and detailed experimental protocols.
Data Presentation: Potency and Selectivity of Chk2 Inhibitors
The following table summarizes the in vitro potency (IC50) and selectivity of this compound compared to other known Chk2 inhibitors. This data is crucial for designing screening assays and interpreting results.
| Compound | Chk2 IC50 | Chk1 IC50 | Selectivity (Chk1/Chk2) | Reference |
| This compound | 13.5 nM | 220.4 nM | ~16-fold | [9] |
| CCT241533 | 3 nM | 245 nM | ~82-fold | [4] |
| PV1115 | 0.14 nM | >100,000 nM | >714,000-fold | [8] |
| PV788 | 1.36 nM | >100,000 nM | >73,500-fold | [8] |
| PV976 | 69.6 nM | >100,000 nM | >1,400-fold | [8] |
Signaling Pathway and Screening Workflow Visualizations
The diagrams below illustrate the Chk2 signaling pathway and a typical HTS workflow for identifying Chk2 inhibitors.
Experimental Protocols
High-throughput screening for Chk2 inhibitors can be performed using either biochemical (cell-free) or cell-based assays.[10][11] Biochemical assays offer a direct measure of enzyme inhibition, while cell-based assays provide additional information on cell permeability and efficacy in a more physiological context.[11][12]
Protocol 1: Biochemical HTS using ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted from commercially available assays designed to quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[7][13][14] The luminescent signal is directly proportional to kinase activity.
1. Materials and Reagents:
-
Chk2 Enzyme: Recombinant human Chk2.
-
Kinase Substrate: Synthetic peptide substrate for Chk2 (e.g., CHKtide).[7][13]
-
ATP: Adenosine 5'-triphosphate.
-
This compound: Positive control inhibitor.
-
Test Compounds: Small molecule library diluted in DMSO.
-
Kinase Assay Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[14]
-
Assay Plates: Low-volume, white, 384-well plates.
-
ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Microplate Reader: Capable of measuring luminescence.
2. Assay Procedure:
-
Compound Plating: Dispense 25-50 nL of test compounds and controls (DMSO for negative control, this compound for positive control) into the 384-well assay plates. The final concentration of DMSO should not exceed 1%.[13]
-
Enzyme/Substrate Preparation: Prepare a master mix containing the kinase assay buffer, Chk2 enzyme, and peptide substrate. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.
-
Initiate Kinase Reaction: Add 5 µL of the enzyme/substrate mix to each well. Immediately after, add 5 µL of ATP solution to each well to start the reaction. The final volume is 10 µL.
-
Incubation: Seal the plates and incubate at 30°C for 45-60 minutes.[7]
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by Chk2 into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-45 minutes at room temperature, protected from light.[7][14]
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
Assess assay quality by calculating the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation, including IC50 determination in dose-response experiments.
Protocol 2: Cell-Based HTS for Chk2 Inhibition
This protocol measures the ability of a compound to inhibit Chk2 activity within a cellular context. It uses a DNA damaging agent to activate the Chk2 pathway and then measures a downstream consequence, such as cell viability, in a cancer cell line.[4]
1. Materials and Reagents:
-
Cell Line: A human cancer cell line with a functional Chk2 pathway (e.g., MCF7 breast cancer cells).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
This compound: Positive control inhibitor.
-
Test Compounds: Small molecule library diluted in DMSO.
-
Assay Plates: Clear-bottom, white, 384-well cell culture plates.
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Microplate Reader: Capable of measuring luminescence.
2. Assay Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 40 µL of culture medium into 384-well plates. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Addition: Add 50 nL of test compounds and controls to the wells.
-
Pre-incubation: Incubate the plates for 1-2 hours to allow for compound uptake.
-
Induce DNA Damage: Add 10 µL of the DNA damaging agent (e.g., etoposide) at a pre-determined concentration that induces Chk2-dependent cell death or growth arrest. This concentration should be optimized in preliminary experiments.
-
Incubation: Incubate the plates for 48-72 hours.
-
Measure Cell Viability: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader. The signal is proportional to the number of viable cells.
3. Data Analysis:
-
Normalize the data to controls. Compounds that rescue cells from the cytotoxic effects of the DNA damaging agent (by inhibiting the pro-apoptotic function of Chk2) will show a higher luminescent signal.
-
Alternatively, in cancer cells where Chk2 inhibition sensitizes them to chemotherapy, a decrease in signal would be the desired outcome. The specific assay endpoint depends on the therapeutic hypothesis.
-
Select hits based on a statistically significant increase or decrease in cell viability compared to controls.
-
Confirm hits through dose-response curves and secondary assays, such as Western blotting for phosphorylation of Chk2 substrates, to verify the mechanism of action.[4]
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK2 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Chk2-IN-1 working concentration for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk2 inhibitor, Chk2-IN-1. Here, you will find detailed information on optimizing its working concentration for various cell culture experiments, along with protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a serine/threonine kinase that is a critical component of the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks (DSBs), Chk2 is activated by the ATM kinase.[2][3] Once active, Chk2 phosphorylates a range of downstream substrates, including p53, Cdc25A, and BRCA1, to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is irreparable.[4][5][6] this compound functions by blocking the kinase activity of Chk2, thereby preventing the phosphorylation of its targets and disrupting the cellular response to DNA damage.[1] This can enhance the efficacy of DNA-damaging agents like chemotherapy and radiation in cancer cells.[1]
Q2: What is the typical starting concentration range for using this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line, the experimental duration, and the biological endpoint being measured. As a general starting point, a dose-response experiment is recommended. Based on published data for other potent Chk2 inhibitors, a broad range of 0.1 µM to 20 µM is a reasonable starting point for initial experiments.[7][8] For example, some cell lines show inhibition of Chk2 autophosphorylation at concentrations as low as 0.5 µM, while others may require higher concentrations for a cytotoxic effect.[8][9]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[10] When preparing your working dilutions, dilute the stock solution in your complete cell culture medium immediately before adding it to the cells. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[10]
The Chk2 Signaling Pathway
The diagram below illustrates the central role of Chk2 in the DNA damage response pathway.
Caption: The ATM-Chk2 DNA damage response pathway.
Troubleshooting Guide
Issue 1: No inhibition of Chk2 activity or downstream effects are observed.
-
Possible Cause: The concentration of this compound is too low for the specific cell line.
-
Solution: Perform a dose-response experiment using a wider and higher range of concentrations (e.g., up to 50 µM). It is crucial to establish an IC50 value for your cell line.[10]
-
-
Possible Cause: The incubation time is too short.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing the desired effect.
-
-
Possible Cause: The this compound inhibitor has degraded.
-
Solution: Use a fresh aliquot of the stock solution. Always store stock solutions properly at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[10]
-
-
Possible Cause: The Chk2 pathway is not active.
Issue 2: High levels of cell death or cytotoxicity are observed at concentrations expected to be non-toxic.
-
Possible Cause: The cell line is highly sensitive to Chk2 inhibition.
-
Solution: Lower the concentration range of this compound in your experiments. Perform a more granular dose-response curve at the lower end of the concentration spectrum to find the optimal window.
-
-
Possible Cause: Off-target effects of the inhibitor at higher concentrations.
-
Solution: Reduce the inhibitor concentration to the lowest level that still provides effective on-target inhibition. Confirm that the observed phenotype correlates with the inhibition of downstream Chk2 targets (e.g., phospho-p53 (Ser20)) rather than a general toxic effect.[10]
-
-
Possible Cause: The final concentration of the solvent (DMSO) is too high.
-
Solution: Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell culture conditions.
-
Solution: Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments. Cell confluence can significantly impact inhibitor efficacy.[10]
-
-
Possible Cause: Instability of the inhibitor in the culture medium.
-
Solution: Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Do not store diluted inhibitor solutions in the medium for extended periods.
-
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols & Data
Workflow for Optimizing this compound Concentration
The following diagram outlines the recommended experimental workflow for determining the optimal working concentration of this compound for a new cell line.
Caption: Experimental workflow for this compound concentration optimization.
Protocol 1: Determining the IC50 of this compound for Cell Viability
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50) in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete medium. A common approach is to prepare 2X final concentrations, for example, ranging from 0.02 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Treatment: Add 100 µL of the 2X inhibitor dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, under normal cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve (sigmoidal, 4PL) to calculate the IC50 value.
Protocol 2: Assessing Chk2 Target Engagement via Western Blot
This protocol verifies that this compound is inhibiting the phosphorylation of Chk2 at a specific concentration in cells.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
DNA-damaging agent (e.g., Etoposide, 20-50 µM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk2 (Ser516 or Thr68), anti-total Chk2, anti-Actin or Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for 1-2 hours.
-
Pathway Activation: Add a DNA-damaging agent (e.g., etoposide) to the media to induce Chk2 activation. Include a control well with no DNA damage.
-
Incubation: Incubate for an additional 4-6 hours (or a time point determined to be optimal for Chk2 activation in your system).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Strip the membrane and re-probe for total Chk2 and a loading control to confirm equal protein loading and to quantify the relative level of phosphorylation. A successful inhibition will show a dose-dependent decrease in the phospho-Chk2 signal relative to the total Chk2 signal.[8]
Quantitative Data Summary
The following tables provide examples of working concentrations and IC50 values for representative Chk2 inhibitors from the literature to serve as a guide for setting up initial experiments with this compound.
Table 1: Example Working Concentrations of Chk2 Inhibitors in Different Cell Lines
| Inhibitor Name | Cell Line | Concentration | Observed Effect |
| BML-277 | MCF-7 | 20 µM | Inhibition of Chk2 thermal stability[7] |
| CCT241533 | HT-29 | 0.5 µM | Inhibition of etoposide-induced S516 autophosphorylation[8] |
| CCT241533 | HeLa | 0.5 µM | Inhibition of etoposide-induced S516 autophosphorylation[8] |
| IBC | MCF-7 | 15 µM | Inhibition of CPT-induced Chk2 autophosphorylation[7] |
Table 2: Example IC50 Values for a Representative Chk2 Inhibitor (PF-0477736)
| Cell Line (DLBCL) | IC50 (48 hrs) |
| BJAB | ~10 nM (at 24h) |
| Other Sensitive Lines | 140 - 230 nM |
| SUDHL-4 (Resistant) | 8300 nM |
| KM-H2 (Resistant) | 6800 nM |
| Data derived from a study on the Chk1/Chk2 inhibitor PF-0477736.[9] |
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validate User [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Chk2-IN-1 stability and degradation in cell culture media
Technical Support Center: Chk2-IN-1
Frequently Asked Questions (FAQs)
Q1: What is the function of Chk2 and why inhibit it?
Checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor.[1][2] It plays a central role in the DNA damage response (DDR) pathway.[3][4] When DNA double-strand breaks occur, Chk2 is activated by the ATM kinase.[1][5] Activated Chk2 then phosphorylates several downstream proteins, including p53 and Cdc25A, to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis if the damage is irreparable.[3][6] Inhibiting Chk2 is a therapeutic strategy in oncology to sensitize cancer cells to genotoxic agents like chemotherapy and radiation.[5]
Q2: Why is the stability of this compound in cell culture media a critical factor?
The stability of a small molecule inhibitor directly impacts its effective concentration and, consequently, its biological activity in a cell-based assay. If this compound degrades in the culture medium, its concentration will decrease over the course of the experiment, leading to several potential issues:
-
Underestimation of Potency: Rapid degradation can make the compound appear less potent (i.e., have a higher IC50 value) than it actually is.
-
Inconsistent Results: The rate of degradation can vary between experiments, leading to high variability and poor reproducibility.[7]
-
Misinterpretation of Data: Researchers might mistakenly conclude the compound is inactive or has off-target effects when the issue is simply a lack of stable exposure.
Q3: What common factors can influence the stability of a small molecule like this compound in cell culture?
Several physicochemical and biological factors can affect compound stability in vitro:
-
Chemical Reactivity: The inherent chemical structure of the inhibitor may make it susceptible to hydrolysis or reaction with media components.
-
Media Components: Components in the culture medium, such as amino acids (e.g., glutamine, cysteine), metal ions, or pH, can catalyze degradation.[8][9]
-
Serum Proteins: Binding to proteins in fetal bovine serum (FBS) can either stabilize a compound or make it unavailable to the cells.
-
Cellular Metabolism: If the compound is cell-permeable, it can be metabolized by intracellular enzymes into active or inactive forms.[10][11]
-
Environmental Conditions: Exposure to light, elevated temperatures (37°C), and CO2 levels can accelerate the degradation of sensitive molecules.[12]
Q4: How can I determine the stability of this compound in my specific cell culture conditions?
The most reliable method is to perform an in vitro stability assay. This typically involves incubating this compound in your complete cell culture medium (including serum) at 37°C and 5% CO2 for various time points (e.g., 0, 2, 6, 12, 24, 48 hours). The concentration of the remaining parent compound is then quantified at each time point using an analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype (e.g., cell cycle arrest, sensitization to DNA damage) after treating cells with this compound.
| Possible Cause | Suggested Solution |
| Compound Degradation | Perform a stability study of this compound in your specific cell culture medium using LC-MS (see Protocol 1). If degradation is confirmed, consider reducing the experiment duration, replenishing the media with fresh compound at regular intervals, or using a more stable analog if available. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to ensure you are using an effective concentration range. Potency in biochemical assays does not always translate directly to cell-based assays.[13] |
| Low Cell Permeability | The compound may not be efficiently entering the cells. This can be assessed by lysing the cells after treatment and measuring the intracellular concentration via LC-MS. |
| Cell Line Resistance | The chosen cell line may have redundant signaling pathways or efflux pumps that render the Chk2 inhibitor ineffective. Use a positive control (e.g., a known Chk2 inhibitor) and consider testing in a different cell line. |
| Off-Target Effects | At high concentrations, the compound might have off-target effects that mask the intended phenotype. Use the lowest effective concentration possible and consider using a structurally distinct Chk2 inhibitor to confirm the phenotype.[14] |
Problem 2: My experimental results with this compound are highly variable between replicates and experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Compound Handling | Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Always prepare fresh working dilutions for each experiment.[7] |
| Variable Compound Stability | Minor variations in media preparation, serum batches, or incubation time can lead to different degradation rates. Standardize all cell culture procedures. Pre-incubate the compound in media for the full experiment duration and test its effect at the end to assess the impact of degradation. |
| Inconsistent Cell Culture Practices | Ensure consistency in cell passage number, seeding density, and confluency at the time of treatment, as these factors can significantly impact results.[7][15] |
| Edge Effects in Multi-well Plates | Wells on the edge of a plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier.[7] |
Quantitative Data Summary
The following table is a template for summarizing data from an LC-MS stability study of this compound.
| Time Point (Hours) | Medium Type | Serum % | Mean Concentration (µM) | % Remaining (Relative to T=0) | Calculated Half-Life (t½, hours) |
| 0 | DMEM | 10% | 10.1 | 100% | \multirow{5}{}{28.5} |
| 2 | DMEM | 10% | 9.5 | 94.1% | |
| 8 | DMEM | 10% | 7.9 | 78.2% | |
| 24 | DMEM | 10% | 5.8 | 57.4% | |
| 48 | DMEM | 10% | 3.1 | 30.7% | |
| 0 | RPMI-1640 | 10% | 9.9 | 100% | \multirow{5}{}{35.1} |
| 2 | RPMI-1640 | 10% | 9.6 | 97.0% | |
| 8 | RPMI-1640 | 10% | 8.5 | 85.9% | |
| 24 | RPMI-1640 | 10% | 6.8 | 68.7% | |
| 48 | RPMI-1640 | 10% | 4.5 | 45.5% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Direct Assessment of this compound Stability via LC-MS
This protocol determines the chemical stability of this compound by measuring its concentration over time in cell-free culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with serum and supplements)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates or microcentrifuge tubes
-
LC-MS system
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the complete cell culture medium at the final working concentration (e.g., 10 µM).
-
Time Course Incubation: Aliquot the solution into multiple tubes or wells. Place them in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot. The T=0 sample should be processed immediately without incubation.
-
Protein Precipitation & Extraction: To stop degradation and extract the compound, add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the media sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet precipitated proteins.[16]
-
LC-MS Analysis: Transfer the supernatant to an analysis vial. Analyze the concentration of this compound using a validated LC-MS method.[10]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time and calculate the half-life (t½).
Protocol 2: Indirect Assessment of this compound Bioactivity via Western Blot
This protocol indirectly assesses the stability of this compound by measuring its ability to inhibit the phosphorylation of a downstream target over time.
Materials:
-
Appropriate cell line (e.g., MCF-7)
-
This compound
-
DNA damaging agent (e.g., Etoposide or Doxorubicin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Methodology:
-
Cell Plating: Seed cells and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Treat cells with this compound for different durations (e.g., 24, 12, 6, 2, and 1 hour) before harvesting all plates at the same time.
-
Induce DNA Damage: For the last 30-60 minutes of the inhibitor incubation, add a DNA damaging agent to all wells (except for the untreated control) to activate the Chk2 pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Western Blotting: Quantify protein concentration, run samples on an SDS-PAGE gel, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Data Analysis: Analyze the phosphorylation status of Chk2 targets. If this compound is stable, you should see sustained inhibition of downstream signaling (e.g., reduced p53 accumulation) even with longer pre-incubation times. If it degrades, its inhibitory effect will diminish with longer pre-incubation.
Visualizations
Caption: The Chk2 signaling pathway in response to DNA damage.
Caption: Workflow for assessing compound stability via LC-MS.
Caption: A logical flow for troubleshooting experimental issues.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 13. resources.biomol.com [resources.biomol.com]
- 14. benchchem.com [benchchem.com]
- 15. promocell.com [promocell.com]
- 16. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Troubleshooting Chk2-IN-1 solubility issues in aqueous buffers
Welcome to the technical support center for Chk2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What is happening?
A1: This is a common issue for hydrophobic compounds like this compound. While this compound is soluble in 100% DMSO, its solubility significantly decreases when introduced into an aqueous environment. The DMSO concentration in your final assay buffer is likely too low to keep the inhibitor in solution at your desired concentration, causing it to precipitate.
Q2: What is the maximum recommended final concentration of DMSO in a typical kinase assay?
A2: To avoid artifacts caused by the solvent, the final concentration of DMSO in most biochemical assays, including kinase assays, should be kept as low as possible, ideally below 1% (v/v).[1] It is crucial to include a vehicle control (buffer with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent on the assay.
Q3: Can I use a solvent other than DMSO to prepare my stock solution?
A3: For initial stock solution preparation, DMSO is the recommended solvent for this compound. While other organic solvents like ethanol might be used, DMSO is generally more effective at dissolving hydrophobic compounds. If your experimental system is intolerant to DMSO, you may need to explore other options, but this will require thorough validation to ensure the inhibitor remains soluble and active.
Q4: How can I increase the solubility of this compound in my aqueous buffer?
A4: There are several strategies you can employ to improve the solubility of this compound in your working solutions:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that keeps this compound soluble.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[2]
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds.[3]
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer. However, altering the pH must be done with caution as it can also affect the activity of your target kinase.
Q5: Will adding a surfactant like Pluronic® F-68 interfere with my kinase assay?
A5: Non-ionic surfactants are generally considered biochemically inert.[4] However, it is always best practice to validate their use in your specific assay. You should run a control experiment with the surfactant alone to ensure it does not affect the activity of Chk2 or the performance of your assay detection system. Some studies have shown that Pluronic F-68 can influence cell membrane properties and interact with proteins, so careful validation is necessary.[3][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound precipitates upon dilution in aqueous buffer.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting this compound precipitation.
Data Presentation
| Buffer System (pH) | Maximum DMSO (%) | This compound Solubility (µM) | Observations |
| 50 mM Tris-HCl (pH 7.5) | 0.5% | User Determined | e.g., Clear solution, slight haze, precipitate |
| 50 mM Tris-HCl (pH 7.5) | 1.0% | User Determined | e.g., Clear solution, slight haze, precipitate |
| PBS (pH 7.4) | 0.5% | User Determined | e.g., Clear solution, slight haze, precipitate |
| PBS (pH 7.4) | 1.0% | User Determined | e.g., Clear solution, slight haze, precipitate |
| Your Assay Buffer | User Optimized | User Determined | e.g., Clear solution, slight haze, precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
This protocol allows you to determine the practical solubility limit of this compound in your specific assay buffer.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., 50 mM Tris-HCl, pH 7.5; PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance or a nephelometer
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in 100% DMSO in a separate 96-well plate (e.g., from 10 mM down to 0.1 mM).
-
In the clear flat-bottom 96-well plate, add your aqueous buffer to the wells.
-
Transfer a small, fixed volume (e.g., 2 µL) of each this compound DMSO dilution to the corresponding wells of the plate containing the aqueous buffer, ensuring the final DMSO concentration is consistent and at the desired level (e.g., 1%). This will create a range of final this compound concentrations (e.g., from 100 µM down to 1 µM).
-
Include a blank well containing only the aqueous buffer and the same final concentration of DMSO.
-
Seal the plate and incubate at room temperature (or your assay temperature) for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 620 nm) or by using a nephelometer. An increase in absorbance or light scattering compared to the blank indicates precipitation.
-
The highest concentration that does not show an increase in turbidity is considered the kinetic solubility limit under these conditions.
-
Protocol 3: Using Pluronic® F-68 to Enhance Solubility
-
Materials:
-
Pluronic® F-68
-
Aqueous buffer of interest
-
10 mM this compound stock solution in DMSO
-
-
Procedure:
-
Prepare a 1% (w/v) stock solution of Pluronic® F-68 in your aqueous buffer.
-
Prepare your working aqueous buffer containing the desired final concentration of Pluronic® F-68 (a good starting point is 0.01% to 0.05% w/v) by diluting the 1% stock.
-
When preparing your working dilutions of this compound, use the buffer containing Pluronic® F-68.
-
Crucially, perform a control experiment to ensure that the final concentration of Pluronic® F-68 does not interfere with your kinase assay. This involves running the assay with and without the surfactant in the absence of the inhibitor.
-
Chk2 Signaling Pathway
Chk2 is a key serine/threonine kinase in the DNA damage response pathway. It is activated in response to DNA double-strand breaks and plays a crucial role in cell cycle arrest, DNA repair, and apoptosis.[6][7][8]
Simplified Chk2 Activation and Downstream Signaling
Caption: Overview of the Chk2 signaling cascade initiated by DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Chk2-IN-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize off-target effects of Chk2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). Chk2 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1][2][3][4] Upon DNA damage, particularly double-strand breaks (DSBs), Chk2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase.[1][5][6] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is irreparable.[1][5][6][7] this compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of Chk2 and preventing its kinase activity.
Q2: What are the potential off-target effects of this compound?
Q3: How can I experimentally identify the off-target effects of this compound?
A3: Several robust methods can be employed to identify the off-target effects of kinase inhibitors:
-
Kinome Profiling: This is a comprehensive approach that screens an inhibitor against a large panel of kinases (often hundreds) to determine its selectivity. Commercial services are available that offer kinome-wide scanning and provide quantitative data on inhibitor binding or activity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile, which can be detected by Western blotting or mass spectrometry.[8][9]
-
Chemical Proteomics (e.g., Kinobeads Pulldown): This technique uses immobilized broad-spectrum kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome. By pre-incubating cell lysates with a free inhibitor like this compound, one can identify its targets by observing which kinases are competed off from the beads. The captured kinases are then identified and quantified by mass spectrometry.
Q4: My experimental results are inconsistent when using this compound. What are the common troubleshooting steps?
A4: Inconsistent results can arise from various factors. Please refer to the detailed troubleshooting guide below for a systematic approach to resolving common issues. Key areas to check include inhibitor stability and solubility, appropriate inhibitor concentration, cell line-specific effects, and validation of downstream signaling.
Quantitative Data on Selectivity of Chk2 Inhibitors
The following tables summarize the selectivity profiles of two representative selective Chk2 inhibitors, CCT241533 and Isobavachalcone (IBC). This data can serve as a reference for understanding the potential off-target landscape of selective Chk2 inhibitors.
Table 1: Selectivity Profile of CCT241533 [1]
| Target Kinase | IC50 (nM) | Fold Selectivity (vs. Chk2) |
| Chk2 | 3 | 1 |
| Chk1 | 245 | 82 |
| PHK | >80% inhibition at 1µM | Not determined |
| MARK3 | >80% inhibition at 1µM | Not determined |
| GCK | >80% inhibition at 1µM | Not determined |
| MLK1 | >80% inhibition at 1µM | Not determined |
Table 2: Selectivity Profile of Isobavachalcone (IBC) [8][9]
| Target Kinase | IC50 (µM) |
| Chk2 | 3.5 |
| Aurora-A/B | 11.2 |
| JNK3 | 16.4 |
| Chk1 | >50 (not inhibited) |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular and biochemical assays.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of Chk2 activity | Inhibitor degradation: Improper storage or handling. | Store this compound as recommended by the supplier (typically desiccated at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. |
| Low inhibitor concentration: Insufficient concentration to inhibit Chk2 in your specific assay. | Perform a dose-response experiment to determine the optimal IC50 value in your experimental system. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). | |
| Inactive Chk2: The Chk2 pathway may not be activated in your cells under basal conditions. | Induce DNA damage to activate the ATM-Chk2 pathway. Common methods include treatment with etoposide, doxorubicin, or ionizing radiation. Confirm Chk2 activation by Western blotting for phosphorylation at Thr68 (an ATM-dependent site) and autophosphorylation at Ser516.[1] | |
| Cell line-specific resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. | Verify the expression of Chk2 in your cell line. Consider using a different cell line with a known functional Chk2 pathway as a positive control. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell confluency, passage number, or serum concentration. | Maintain consistent cell culture practices. Ensure cells are in a logarithmic growth phase and at a consistent confluency for each experiment. |
| Inhibitor precipitation: Poor solubility in aqueous media. | Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Briefly sonicate the stock solution if needed. | |
| Assay variability: Inconsistent incubation times, temperatures, or reagent concentrations. | Standardize all assay parameters. Use a positive control (e.g., a known Chk2 inhibitor) and a negative control (vehicle) in every experiment. | |
| Unexpected cellular phenotype (potential off-target effect) | Inhibitor is not selective: this compound may be inhibiting other kinases at the concentration used. | Lower the concentration of this compound to a range that is more selective for Chk2. Perform a kinome scan or other off-target profiling method to identify other potential targets. |
| Pathway crosstalk: Inhibition of Chk2 may lead to compensatory activation of other signaling pathways. | Investigate related pathways, such as the ATR-Chk1 pathway, for any changes in activity upon Chk2 inhibition. | |
| Compound toxicity: The observed phenotype may be due to general cytotoxicity rather than specific Chk2 inhibition. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound. Use concentrations below the toxic threshold for your experiments. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to verify the binding of this compound to Chk2 in intact cells using Western blotting for detection.
Materials:
-
Cell line expressing Chk2
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against total Chk2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound at the desired concentration or with vehicle control for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control sample (room temperature).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against total Chk2.
-
Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control, signifying stabilization of Chk2 upon inhibitor binding.
Protocol 2: Kinobeads Pulldown Assay for Off-Target Profiling
This protocol outlines a competitive binding experiment to identify cellular targets of this compound.
Materials:
-
Cell line of interest
-
This compound
-
Kinobeads (commercially available or prepared in-house)
-
Lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Wash buffer (lysis buffer with higher salt concentration, e.g., 500 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer and reagents for proteomic analysis
Procedure:
-
Cell Lysis: Grow and harvest cells. Lyse the cells in a non-denaturing lysis buffer on ice. Clarify the lysate by centrifugation at high speed to remove insoluble material. Determine the protein concentration.
-
Competitive Binding: Aliquot the cell lysate. To one aliquot, add this compound at a concentration sufficient to saturate its targets (e.g., 10-100x the IC50). To another aliquot, add vehicle control (DMSO). Incubate for 1 hour at 4°C with gentle rotation.
-
Kinobeads Pulldown: Add equilibrated kinobeads to both the inhibitor-treated and vehicle-treated lysates. Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases to bind to the beads.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
-
Proteomic Analysis: Analyze the eluted proteins by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in both samples. Proteins that are present in the vehicle control but significantly reduced or absent in the this compound-treated sample are potential targets of the inhibitor. Chk2 should be among the competed proteins, serving as a positive control.
Visualizations
Chk2 Signaling Pathway in DNA Damage Response
Caption: Simplified Chk2 signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for Off-Target Identification using Kinobeads
Caption: Workflow for identifying this compound off-targets using a competitive kinobeads pulldown assay.
Troubleshooting Logic for Lack of Chk2 Inhibition
Caption: A logical workflow for troubleshooting experiments where this compound fails to inhibit its target.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 and Chk2 kinases in checkpoint control and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]
- 7. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
How to establish negative and positive controls for Chk2-IN-1 experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Chk2-IN-1. It is designed to assist in the proper design of experiments, particularly in establishing robust negative and positive controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Chk2 (Checkpoint Kinase 2) is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage, particularly double-strand breaks (DSBs), Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][3][4] Activated Chk2 then phosphorylates a variety of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1][3][5] Chk2 inhibitors, like this compound, function by blocking the kinase activity of Chk2. This prevents the phosphorylation of its downstream substrates, leading to impaired DNA repair and failed cell cycle arrest.[1] This can sensitize cancer cells to DNA-damaging agents.[1]
Q2: Why are negative and positive controls essential in my this compound experiment?
Negative and positive controls are fundamental to validate the results of your experiment.[6]
-
Negative Controls establish a baseline and control for effects of the solvent (e.g., DMSO) in which the inhibitor is dissolved. This ensures that the observed effects are due to the inhibitor itself and not the vehicle.[7]
-
Positive Controls confirm that the experimental system is working as expected. In the context of a Chk2 inhibitor, a positive control for Chk2 activation demonstrates that the DNA damage response pathway can be induced in your cells, and a positive control inhibitor confirms that the expected downstream effects of Chk2 inhibition can be observed.
Troubleshooting Guide
Issue: I am not observing any effect with this compound.
-
Inhibitor Concentration and Incubation Time:
-
Problem: The concentration of this compound may be too low, or the incubation time may be too short.
-
Solution: Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the optimal incubation period for your specific cell line and experimental conditions.
-
-
Chk2 Activation Status:
-
Problem: The effect of a Chk2 inhibitor will only be observable when the Chk2 pathway is active.
-
Solution: Ensure that you are inducing DNA damage to activate the ATM-Chk2 pathway. Use a known DNA-damaging agent as a positive control for pathway activation (see "Positive Controls" section below).
-
-
Cell Line Sensitivity:
-
Problem: Different cell lines may exhibit varying sensitivity to Chk2 inhibition.
-
Solution: If possible, test your experiment in a cell line known to have a functional Chk2 pathway.
-
Issue: I am observing high background or non-specific effects.
-
Inhibitor Specificity:
-
Problem: At high concentrations, inhibitors can have off-target effects.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a second, structurally different Chk2 inhibitor to confirm that the observed phenotype is specific to Chk2 inhibition.
-
-
Vehicle Control:
-
Problem: The solvent used to dissolve this compound (commonly DMSO) can have its own cellular effects.
-
Solution: Always include a vehicle-only control group in your experiments, where cells are treated with the same concentration of the solvent as the inhibitor-treated group.[7]
-
Experimental Protocols and Controls
Negative Controls
The primary negative control for a this compound experiment is a vehicle control.
-
Vehicle Control: Treat cells with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve this compound as the experimental group.[7] This group should be processed in parallel with all other experimental groups. The final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced toxicity.
-
Untreated Control: An untreated group of cells that does not receive any treatment can also be included to monitor the baseline health and behavior of the cells.
Positive Controls
Establishing effective positive controls involves two aspects: ensuring the Chk2 pathway is activated and confirming that inhibition of Chk2 produces a measurable effect.
1. Positive Control for Chk2 Pathway Activation:
To study the effect of a Chk2 inhibitor, the Chk2 pathway must first be activated. This is typically achieved by inducing DNA damage.
-
DNA-Damaging Agents: Treat cells with a known DNA-damaging agent. The choice of agent and its concentration should be optimized for your cell line.
-
Etoposide: A topoisomerase II inhibitor that causes DNA double-strand breaks.
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
-
Camptothecin (CPT): A topoisomerase I inhibitor that induces DNA single- and double-strand breaks.[8]
-
Ionizing Radiation (IR): Directly induces DNA double-strand breaks.
-
-
Verification of Activation: Confirm Chk2 activation by Western blotting for the phosphorylated form of Chk2 (p-Chk2) at key activation sites like Threonine 68 (T68).[9][10] You should observe an increase in p-Chk2 levels in cells treated with the DNA-damaging agent compared to untreated controls.
2. Positive Control for Chk2 Inhibition:
A known, well-characterized Chk2 inhibitor can be used as a positive control to validate your experimental readouts.
-
Alternative Chk2 Inhibitor: Use another potent and selective Chk2 inhibitor, such as BML-277.[7][8] Comparing the effects of this compound to a known inhibitor can help confirm that the observed effects are due to Chk2 inhibition.
-
Chk2 Knockdown/Knockout Cells: The most definitive control is to use cells where the CHK2 gene has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).[11] These cells should phenocopy the effects of the Chk2 inhibitor.
Experimental Workflow for Establishing Controls:
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle-dependent localization of CHK2 at centrosomes during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected cellular responses to Chk2-IN-1
Welcome to the technical support center for Chk2-IN-1. This resource is designed to help researchers, scientists, and drug development professionals interpret and troubleshoot unexpected cellular responses when using this checkpoint kinase 2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the serine/threonine kinase Chk2. Chk2 is a critical component of the DNA Damage Response (DDR) pathway.[1][2] In response to DNA double-strand breaks (DSBs), Chk2 is activated by the ATM kinase.[3][4] Activated Chk2 then phosphorylates numerous downstream proteins, including p53, CDC25A, and BRCA1, to initiate cellular responses like cell cycle arrest, DNA repair, or apoptosis.[1][3] this compound blocks the kinase activity of Chk2, thereby preventing these downstream signaling events.
Q2: What are the expected cellular outcomes of Chk2 inhibition?
The expected outcomes of Chk2 inhibition are highly context-dependent but generally include:
-
Abrogation of Cell Cycle Checkpoints: Inhibition of Chk2 can prevent the cell cycle arrest (typically at G1/S or G2/M phases) that normally occurs after DNA damage, forcing cells to proceed through the cell cycle with damaged DNA.[1][5]
-
Sensitization to Genotoxic Agents: By disabling a key DNA repair and cell cycle arrest pathway, Chk2 inhibitors can enhance the cytotoxic effects of DNA-damaging agents like chemotherapy (e.g., camptothecins, doxorubicin) and ionizing radiation (IR).[6][7]
-
Induction of Mitotic Catastrophe: When combined with certain DNA-damaging drugs, inhibiting Chk2 can lead to a form of cell death known as mitotic catastrophe.[6]
Q3: How can I confirm that this compound is active in my cells?
To confirm the inhibitor's activity, you should assess the phosphorylation status of Chk2 and its key downstream targets using Western blotting.
-
Induce DNA Damage: Treat your cells with a DNA-damaging agent (e.g., etoposide, doxorubicin, or IR) to activate the ATM-Chk2 pathway.
-
Assess Chk2 Autophosphorylation: Check for a decrease in Chk2 autophosphorylation at sites like Serine 516 (S516), which is a marker of its own activity.[5] Note that the initial activating phosphorylation at Threonine 68 (T68) by ATM may remain unaffected.[5]
-
Assess Downstream Targets: Look for a reduction in the phosphorylation of known Chk2 substrates, such as p53 (at Ser20), BRCA1 (at Ser988), or CDC25A (at Ser123).[8][9] A successful inhibition will prevent the phosphorylation of these targets even in the presence of DNA damage.
Troubleshooting Guide
Q1: I'm not observing the expected cell death or cell cycle arrest after treating my cells with this compound and a DNA damaging agent. Why?
Several factors could contribute to a weaker-than-expected effect.
-
Cell-Type Specificity: The reliance on the Chk2 pathway varies significantly between cell types. For instance, some studies show that primary breast cells are more sensitive to Chk2 inhibition for inducing a G2-M arrest than primary lung cells, which may utilize compensatory mechanisms.[10][11] Your cell line may rely more heavily on the parallel ATR-Chk1 pathway for its DNA damage response.
-
p53 Status: The p53 tumor suppressor is a major downstream effector of Chk2.[4][8] If your cells are p53-null or express a mutant, non-functional p53, the apoptotic response to Chk2 inhibition may be significantly blunted.
-
Drug Concentration and Target Engagement: The inhibitor may not be reaching its target effectively. It's crucial to confirm target engagement directly.
Recommended Actions:
-
Characterize Your Cell Line: Confirm the p53 status of your cells via sequencing or Western blot.
-
Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the optimal effective dose for your specific cell line and experimental conditions.
-
Verify Target Inhibition: Use the Western blot protocol described in FAQ #3 to confirm that Chk2 activity is being suppressed at the molecular level.
Q2: My cells are unexpectedly surviving, or even seem protected from, a genotoxic agent when co-treated with this compound. Is this possible?
Yes, this paradoxical effect can occur, particularly in normal (non-cancerous) cells or specific cancer contexts.
-
Apoptosis Prevention in Normal Tissues: In normal cells with functional p53, Chk2-mediated apoptosis is a key mechanism for eliminating cells with DNA damage. Inhibiting Chk2 can block this p53-dependent apoptosis, leading to cell survival.[6] This effect has been proposed as a strategy to protect normal tissues, like hematopoietic cells, from the toxic side effects of PARP inhibitors or radiation.[6][8]
-
Chk1/Chk2 Crosstalk: In some cellular systems, the inhibition of Chk2 can lead to a compensatory increase in Chk1 activity, which may promote survival pathways or a more effective cell cycle arrest.[12]
Recommended Actions:
-
Evaluate Apoptosis Markers: Measure levels of apoptosis (e.g., via Annexin V staining or caspase cleavage) to confirm if a pro-survival effect is occurring.
-
Assess p53 Pathway: Check if the protection correlates with a lack of p53 activation and its pro-apoptotic target genes (e.g., PUMA, Bax).[8]
-
Investigate Chk1 Activity: Use Western blot to check for hyper-phosphorylation of Chk1 (e.g., at S345) as evidence of a compensatory pathway activation.
Q3: I'm seeing very different responses to this compound in different cell lines. What could be the primary reason?
High variability is expected and is often linked to the genetic background of the cell lines.
-
Differential Pathway "Addiction": Some cancer cells exhibit high levels of replication stress and have constitutively activated Chk2; these cells can become "addicted" to the Chk2 signaling pathway for survival.[6][9] Such cells will be highly sensitive to this compound. Other cell lines may not have this dependency and will therefore be more resistant.
-
Status of DDR Genes: The functionality of other key DNA damage response proteins like ATM, ATR, BRCA1, and Chk1 will heavily influence the outcome of Chk2 inhibition.[9] A deficiency in a parallel pathway could make a cell line more reliant on Chk2.
-
Variable Protein Expression: The baseline expression levels of Chk2 protein can differ significantly between cell lines, which can influence the response to an inhibitor.[2]
Recommended Actions:
-
Profile Key DDR Proteins: Perform baseline Western blots for Chk2, Chk1, ATM, and p53 across your panel of cell lines.
-
Correlate Sensitivity with Genetic Background: Analyze whether sensitivity to this compound correlates with specific genetic features (e.g., p53 status, BRCA1 mutations, or high baseline p-Chk2 levels).
Q4: How can I determine if my observed cellular phenotype is a specific result of Chk2 inhibition or an off-target effect?
This is a critical control for any experiment using small molecule inhibitors.
-
Inhibitor Specificity: No inhibitor is perfectly specific. This compound could potentially inhibit other kinases, including the structurally similar Chk1, at higher concentrations.[3][8]
-
Genetic Knockdown/Knockout: The gold standard for validating a phenotype is to replicate it using a genetic approach that does not rely on a chemical inhibitor.
Recommended Actions:
-
Use a Structurally Different Chk2 Inhibitor: Confirm that a second, structurally unrelated Chk2 inhibitor (e.g., BML-277) produces the same phenotype.[8][13] This reduces the likelihood that the effect is due to a chemical artifact of the first molecule.
-
Perform siRNA/shRNA Knockdown: Use RNA interference to specifically reduce the expression of Chk2. If the phenotype of Chk2 knockdown matches that of this compound treatment, it strongly suggests the effect is on-target.
-
Consult Kinase Profiling Data: If available, review broad-spectrum kinase profiling data for this compound to understand its selectivity and potential off-targets. An in vitro kinase assay can also be performed to test specificity against a panel of related kinases.[13]
Data and Protocols
Table 1: Example Inhibitor Concentrations Used in Cellular Assays
| Cell Line Type | Inhibitor | Concentration | Experimental Context | Reference |
| Primary Breast/Lung Cells | Chk2 Inhibitor | 10 µM | Analysis of DNA damage-induced G2 arrest | [10][11] |
| Primary Breast/Lung Cells | Chk1 Inhibitor (PF477736) | 1 µM | Comparison of Chk1 vs. Chk2 roles | [10][11] |
| Eµ-Myc Lymphoma Cells | Chk2 Inhibitor (BML-277) | Not specified, used with Olaparib | Attenuation of PARP inhibitor cytotoxicity | [8] |
| MCF-7 (Breast Cancer) | Isobavachalcone (IBC) | 30 µM | In vitro kinase assay and cell treatment | [13] |
Key Experimental Protocols
Protocol 1: Western Blot for Chk2 Pathway Activation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Pre-treatment: Treat cells with this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., 10 µM etoposide for 2 hours) or expose cells to ionizing radiation (e.g., 5-10 Gy) and incubate for the desired time (e.g., 1-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-pT68-Chk2, anti-pS516-Chk2, anti-Chk2 (total), anti-pS20-p53, anti-pS988-BRCA1, and a loading control (e.g., β-actin, GAPDH).[5][8][9]
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with the vehicle, DNA damaging agent alone, this compound alone, or a combination for a specified period (e.g., 16-24 hours).[11]
-
Cell Labeling (Optional): To assess S-phase, incubate cells with a nucleoside analog like EdU (e.g., 10 µM) for the final 2 hours of treatment.[10]
-
Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
If using EdU, proceed with the click-chemistry reaction using a fluorescent azide as per the manufacturer's protocol.
-
Rehydrate cells in PBS and treat with RNase A.
-
Stain DNA with a fluorescent dye like Propidium Iodide (PI) or DAPI.
-
-
Analysis: Analyze the samples on a flow cytometer. The DNA content (PI/DAPI signal) will distinguish cells in G1, S, and G2/M phases. The EdU signal will specifically identify cells that were actively replicating DNA.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to Chk2 inside the cell.[13]
-
Treatment: Treat intact cells in suspension or adherent plates with this compound or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble, stable protein) and analyze the amount of soluble Chk2 remaining at each temperature by Western blot.
-
Interpretation: Successful binding of this compound will stabilize the Chk2 protein, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control.[13]
Visualizations
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CHEK2 genomic and proteomic analyses reveal genetic inactivation or endogenous activation across the 60 cell lines of the US National Cancer Institute - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Method Refinement for Long-Term Studies with Chk2-IN-1: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Chk2 inhibitor, Chk2-IN-1, in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] In response to DNA double-strand breaks, Chk2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase.[4][5][6][7][8] Activated Chk2 then phosphorylates a variety of downstream substrates to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[9][10][11] this compound exerts its effect by binding to the ATP-binding pocket of Chk2, thus preventing the phosphorylation of its downstream targets.
Q2: What are the known IC50 values for this compound?
A2: this compound exhibits high selectivity for Chk2 over the related kinase Chk1. The reported IC50 values are:
Q3: What are the potential long-term consequences of continuous Chk2 inhibition in cell culture?
A3: Based on studies involving genetic or pharmacological inhibition of Chk2, long-term exposure may lead to several phenotypic changes:
-
Extended Proliferative Lifespan: Inhibition of Chk2 has been shown to delay the onset of replicative senescence in normal fibroblasts, leading to an extension of their proliferative lifespan.[12]
-
Abrogation of Cell Cycle Checkpoints: Continuous Chk2 inhibition can prevent cells from arresting in the G1 or G2 phase in response to DNA damage, which may lead to genomic instability.[13][14]
-
Altered Sensitivity to Other Drugs: Long-term Chk2 inhibition can modulate cellular resistance to other therapeutic agents. For example, it has been shown to reverse tamoxifen resistance in certain breast cancer cells and may confer resistance to PARP inhibitors in hematopoietic cells.[4][15]
-
Induction of Mitotic Catastrophe: In some contexts, particularly when cell cycle progression is perturbed, Chk2 inhibition can lead to mitotic catastrophe and subsequent cell death.[16]
Q4: Has a comprehensive off-target profile for this compound been published?
A4: While this compound is known to be selective for Chk2 over Chk1, a comprehensive kinome-wide scan to identify other potential off-target kinases has not been widely published. Researchers should be aware that unexpected phenotypes could arise from off-target effects, especially at higher concentrations. It is advisable to use the lowest effective concentration and to validate key findings using a structurally different Chk2 inhibitor or genetic approaches like siRNA.
Q5: What are potential mechanisms of acquired resistance to Chk2 inhibitors?
A5: While specific studies on acquired resistance to this compound are limited, general mechanisms of resistance to Chk2 pathway inhibition may include:
-
Decreased Chk2 Expression: Cells may adapt to long-term inhibition by downregulating the expression or promoting the degradation of the Chk2 protein.
-
Mutations in the CHEK2 Gene: Somatic mutations in the CHEK2 gene that alter the drug-binding site could confer resistance.[17]
-
Upregulation of Bypass Pathways: Cells might compensate for Chk2 inhibition by upregulating parallel signaling pathways that can perform similar functions.
Troubleshooting Guides
Issue 1: Compound Solubility and Stability
Q: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. How can I resolve this?
A: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to avoid both solubility issues and solvent-induced cytotoxicity.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. For example, first, dilute the stock into a small volume of pre-warmed serum-containing medium, mix well, and then add this intermediate dilution to the final culture volume.
-
Regular Media Changes: The stability of this compound in aqueous media at 37°C over multiple days is not well-documented. For long-term experiments, it is crucial to assume limited stability. Replace the medium with freshly prepared this compound every 24-48 hours to ensure a consistent effective concentration. A pilot study to determine the functional half-life in your specific medium is recommended (see Experimental Protocols).
Q: How do I prepare and store this compound stock solutions?
A: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[2][18] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.[1][18] Vendor information suggests stock solutions are stable for up to 3 months at -20°C.
Issue 2: Inconsistent or Lack of Expected Biological Effect
Q: I am not observing the expected cell cycle arrest or apoptosis after co-treatment with a DNA damaging agent and this compound. What could be the cause?
A: Several factors could contribute to a lack of effect:
-
Sub-optimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for inhibiting Chk2 phosphorylation (e.g., p-Chk2 S516) in your specific cell line.
-
Cell Line Specificity: The reliance on the Chk2 pathway can vary significantly between cell lines. Ensure your chosen cell line has a functional ATM-Chk2 pathway. p53-mutant cells, for instance, may respond differently to Chk2 inhibition than p53-wild-type cells.[2]
-
Compound Instability: As mentioned, the compound may be degrading in the culture medium. Increase the frequency of media changes.
-
Timing of Treatment: The timing of this compound addition relative to the DNA damaging agent can be critical. Pre-incubation with the inhibitor for 1-2 hours before inducing DNA damage is a common starting point.[19]
-
Chk2 Protein Levels: Verify the expression level of Chk2 protein in your cell line. Cells with very low or absent Chk2 will not respond to a Chk2 inhibitor.
Q: My cells are showing unexpected toxicity or off-target effects. How can I troubleshoot this?
A: Unexpected effects may be due to off-target activity or cellular stress.
-
Titrate the Concentration: High concentrations of kinase inhibitors often lead to off-target effects. Determine the minimal concentration that effectively inhibits Chk2 phosphorylation to minimize these effects.
-
Use a Control Compound: If available, use a structurally unrelated Chk2 inhibitor to confirm that the observed phenotype is due to on-target Chk2 inhibition.
-
Assess Cell Health: Ensure that the observed effect is not simply a result of general cellular toxicity. Perform a viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations.
-
Monitor Off-Target Pathways: If you suspect a specific off-target effect, use Western blotting to check the activity of related kinases (e.g., Chk1, MAP kinases) that might be affected.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Target | Checkpoint Kinase 2 (Chk2) | [1][2][3] |
| CAS Number | 724708-21-8 | [1][2][18] |
| IC50 (Chk2) | 13.5 nM | [1][2][3] |
| IC50 (Chk1) | 220.4 nM | [1][2][3] |
| Solubility | Soluble in DMSO | [2][18] |
| Storage | Stock solutions at -20°C or -80°C | [1][18] |
Table 2: Potential Outcomes of Long-Term Chk2 Inhibition
| Potential Outcome | Cellular Context | Experimental Readout | Reference(s) |
| Delayed Senescence | Normal diploid fibroblasts | Extended population doublings, reduced SA-β-gal staining | [12] |
| Genomic Instability | Proliferating cells with DNA damage | Increased micronuclei formation, chromosomal aberrations | [5][8] |
| Sensitization to Chemotherapy | Pancreatic cancer cells (with gemcitabine) | Increased apoptosis, reduced cell viability | [20] |
| Reversal of Drug Resistance | ER-positive breast cancer (with tamoxifen) | Restored sensitivity to tamoxifen | [15] |
| Resistance to PARP inhibitors | Hematopoietic cells | Increased cell survival in clonogenic assays | [4] |
Experimental Protocols
Protocol 1: General Methodology for Long-Term Cell Culture with this compound
-
Preparation of Inhibitor:
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Aliquot into single-use tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells at a density that will prevent them from becoming over-confluent during the experiment. This is critical for long-term studies to avoid confounding effects from contact inhibition.
-
-
Inhibitor Treatment:
-
On the day of treatment, thaw a fresh aliquot of this compound.
-
Pre-warm cell culture medium to 37°C.
-
Prepare the final concentration of this compound by diluting the stock solution into the pre-warmed medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic (e.g., <0.1%).
-
Remove old medium from cells and replace with the freshly prepared inhibitor-containing medium.
-
-
Maintenance of Long-Term Culture:
-
Media Changes: Due to the unknown stability of this compound in culture, it is recommended to perform a full media change with freshly prepared inhibitor every 24 to 48 hours .
-
Cell Passaging: If the experiment extends beyond the point of cell confluency, cells will need to be passaged. After trypsinization and counting, re-plate the cells at the appropriate density in freshly prepared inhibitor-containing medium. Keep a careful record of population doublings.
-
-
Endpoint Analysis:
-
At designated time points, harvest cells for downstream analysis (e.g., Western blot, cell cycle analysis, viability assays, senescence assays).
-
Protocol 2: Western Blot for Monitoring Chk2 Activity
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
p-Chk2 (Thr68): Indicates activation by ATM.
-
p-Chk2 (Ser516): Indicates Chk2 autophosphorylation and full activation.[13]
-
Total Chk2: To normalize for protein levels.
-
p-p53 (Ser20): A direct downstream target of Chk2.
-
Loading Control: GAPDH, β-Actin, or Tubulin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an ECL substrate and image.
-
Mandatory Visualizations
Caption: Simplified Chk2 signaling pathway in response to DNA double-strand breaks.
Caption: Recommended experimental workflow for long-term studies using this compound.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHK2 kinase in the DNA damage response and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Checkpoint Kinase 2 Inhibition Can Reverse Tamoxifen Resistance in ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cell cycle checkpoint kinase Chk2 is a negative regulator of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CHEK2 Mutations Affecting Kinase Activity Together With Mutations in TP53 Indicate a Functional Pathway Associated with Resistance to Epirubicin in Primary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzo Life Sciences Chk2 inhibitor (1mg). CAS: 724708-21-8, Quantity: Each | Fisher Scientific [fishersci.com]
- 19. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Chk2-IN-1 Toxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential toxicity of Chk2-IN-1 in non-cancerous cells during their experiments.
Troubleshooting Guide
Issue: Observed Toxicity in Non-Cancerous Cells Treated with this compound
This guide provides a systematic approach to troubleshoot and control for unexpected cytotoxicity of this compound in non-cancerous cell lines.
Table 1: Hypothetical Comparative IC50 Data for this compound
| Cell Line Type | Cell Line Name | This compound IC50 (µM) - Proliferation | This compound IC50 (µM) - Cytotoxicity (72h) |
| Cancer | HCT116 (Colon) | 0.5 | 5.2 |
| MCF-7 (Breast) | 0.8 | 8.9 | |
| A549 (Lung) | 1.2 | 12.5 | |
| Non-Cancerous | hFOB (Osteoblast) | > 50 | > 100 |
| MRC-5 (Fibroblast) | > 50 | > 100 | |
| RPTEC (Renal Proximal Tubule Epithelial) | > 50 | > 100 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should experimentally determine the IC50 values for their specific cell lines of interest.
Experimental Workflow for Assessing this compound Toxicity
Caption: A stepwise workflow for characterizing and mitigating the toxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase.[2][3] Activated Chk2 then phosphorylates several downstream targets, including p53 and Cdc25 phosphatases, to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis if the damage is irreparable.[2] this compound competitively binds to the ATP-binding pocket of Chk2, thereby preventing its kinase activity.
Q2: Why am I observing toxicity in my non-cancerous cells with this compound treatment?
A2: While Chk2 inhibitors are being explored for their potential to protect normal tissues from the toxic effects of chemotherapy and radiation, off-target effects can still lead to cytotoxicity in non-cancerous cells.[4] Potential reasons for observed toxicity include:
-
High Concentrations: Using concentrations significantly above the IC50 for Chk2 inhibition can lead to the inhibition of other kinases.
-
Off-Target Kinase Inhibition: Although this compound is selective for Chk2 over Chk1, it may inhibit other structurally related kinases at higher concentrations, leading to unintended cellular consequences.
-
Cell Line Specific Sensitivity: The genetic and metabolic background of a particular non-cancerous cell line might render it more susceptible to Chk2 inhibition or off-target effects.
-
On-Target Toxicity in Proliferating Normal Cells: In highly proliferative non-cancerous cells, inhibition of Chk2 might interfere with normal cell cycle checkpoints, leading to mitotic errors and cell death.
Q3: How can I control for the off-target effects of this compound?
A3: Several strategies can be employed to minimize and control for off-target effects:
-
Dose-Response Analysis: Perform a thorough dose-response curve to determine the lowest effective concentration of this compound that inhibits Chk2 activity without causing significant toxicity in your non-cancerous control cells.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to Chk2 inhibition, use another potent and selective Chk2 inhibitor with a different chemical scaffold.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete Chk2 in your cells. If the phenotype of Chk2 depletion is similar to that of this compound treatment, it provides strong evidence for on-target activity.
-
Kinase Selectivity Profiling: If available, consult kinome scan data for this compound to identify potential off-target kinases. This information can help in interpreting unexpected phenotypes.
Q4: Can Chk2 inhibition protect non-cancerous cells from other toxic agents?
A4: Yes, several studies suggest that inhibiting Chk2 can protect normal, p53-proficient cells from apoptosis induced by DNA-damaging agents like radiation and certain chemotherapeutics.[4][5] The rationale is that in normal cells, Chk2 activation following DNA damage can lead to a p53-dependent apoptotic response. By inhibiting Chk2, this apoptotic signal is dampened, allowing the cells more time for DNA repair and survival.
Chk2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting of Chk2 as a countermeasure to dose-limiting toxicity triggered by topoisomerase-II (TOP2) poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving Reproducibility of Experiments with Chk2-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). By addressing common experimental challenges, this resource aims to enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase.[2][3] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[2][3] this compound competitively binds to the ATP-binding pocket of Chk2, preventing its kinase activity and the subsequent phosphorylation of its targets.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for Chk2 over the related kinase Chk1. This selectivity is crucial for dissecting the specific roles of Chk2 in cellular processes. For specific IC50 values, please refer to the data table below.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM.[4] To aid dissolution, you can warm the solution to 37°C and use sonication.[5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5] When stored at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[5]
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell line, assay type, and experimental goals. A good starting point is to perform a dose-response experiment to determine the IC50 in your specific system. Based on published data, effective concentrations can range from nanomolar to low micromolar. For example, in some cell lines, inhibition of Chk2 autophosphorylation has been observed at concentrations as low as 0.5 µM.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect observed. | Inhibitor concentration is too low: The concentration used may be insufficient to inhibit Chk2 in your specific cell line or assay. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your experimental setup. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While this compound is cell-permeable, ensure that the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid affecting cell health and membrane integrity. | |
| Inactive Chk2 pathway: The Chk2 pathway may not be activated in your experimental conditions. Chk2 is activated in response to DNA damage. | Induce DNA damage using agents like etoposide, doxorubicin, or ionizing radiation to activate the ATM-Chk2 pathway before or concurrently with inhibitor treatment. Confirm pathway activation by checking for phosphorylation of Chk2 at Thr68 or its autophosphorylation at Ser516 via Western blot.[7][8] | |
| Incorrect inhibitor preparation or storage: The inhibitor may have degraded due to improper handling. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.[5] | |
| High background or off-target effects. | Inhibitor concentration is too high: Excessive concentrations can lead to inhibition of other kinases. | Use the lowest effective concentration determined from your dose-response experiments. Refer to the IC50 values for Chk1 to ensure your working concentration is selective for Chk2. |
| Cell line sensitivity: Some cell lines may be more sensitive to off-target effects. | If unexpected phenotypes are observed, consider using a secondary, structurally different Chk2 inhibitor as a control to confirm that the observed effect is due to Chk2 inhibition. | |
| Compound precipitation in culture medium. | Low solubility in aqueous solutions: this compound, like many small molecule inhibitors, has limited solubility in aqueous media. | When diluting the DMSO stock solution into your culture medium, ensure rapid and thorough mixing. Avoid creating a highly concentrated intermediate dilution in an aqueous buffer. The final DMSO concentration should be kept low (<0.1%). |
| Variability between experimental replicates. | Inconsistent cell seeding or treatment: Uneven cell numbers or variations in inhibitor addition can lead to inconsistent results. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent techniques for adding the inhibitor to each well. |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
Quantitative Data
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Chk2 | 13.5 | In vitro kinase assay | [1][4] |
| Chk1 | 220.4 | In vitro kinase assay | [1][4] | |
| CCT241533 | Chk2 | 3 | In vitro kinase assay | [6] |
| Chk1 | 1,500 | In vitro kinase assay | [6] | |
| IBC (Isobavachalcone) | Chk2 | 3,500 | In vitro kinase assay | [9] |
| Chk1 | >30,000 | In vitro kinase assay | [9] |
Experimental Protocols
Western Blotting for Chk2 Pathway Activation
This protocol is designed to assess the phosphorylation status of Chk2 and its downstream targets.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., Etoposide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmlle buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following Chk2 inhibition.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., Doxorubicin)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound and/or a DNA damaging agent as described in the Western Blot protocol.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Simplified Chk2 signaling pathway upon DNA damage and the point of inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Caption: A logical troubleshooting workflow for addressing a lack of inhibitor effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tumor suppressor CHK2: regulator of DNA damage response and mediator of chromosomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunomart.com [immunomart.com]
- 5. glpbio.com [glpbio.com]
- 6. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Chk2 (Ser516) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Chk2-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and interacts with its intended target within a cell is a critical step in drug discovery. This guide provides a comparative overview of experimental methods to validate the target engagement of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a key regulator of the DNA damage response.
This guide details three common methodologies: Western Blotting to assess downstream signaling, Cellular Thermal Shift Assay (CETSA) to confirm direct binding, and in-cell kinase activity assays to measure functional inhibition. We will compare the expected outcomes for this compound with alternative Chk2 inhibitors, BML-277 and AZD7762, providing a framework for robust validation of on-target activity.
The Chk2 Signaling Pathway in DNA Damage Response
Upon DNA damage, Ataxia Telangiectasia Mutated (ATM) kinase is activated and phosphorylates Chk2 at Threonine 68 (Thr68). This initiates Chk2 dimerization and autophosphorylation at sites such as Serine 516 (Ser516), leading to its full activation. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Comparison of Chk2 Inhibitors
The following table summarizes the key characteristics of this compound and two alternative inhibitors, BML-277 and AZD7762. This data is compiled from various sources and direct head-to-head comparisons in the same experimental setup may not be available.
| Inhibitor | Target(s) | IC50 (Chk2) | Cellular Potency | Reference(s) |
| This compound | Chk2 (selective) | 13.5 nM | Not explicitly reported | [1] |
| BML-277 | Chk2 (highly selective) | 15 nM | EC50 for radioprotection: 3-7.6 µM | [2][3] |
| AZD7762 | Chk1, Chk2 | <10 nM | EC50 for checkpoint abrogation: 10 nM | [4][5] |
Method 1: Western Blotting for Phospho-Chk2
Western blotting is a fundamental technique to indirectly assess the engagement of a kinase inhibitor by measuring the phosphorylation status of the target kinase or its downstream substrates. Inhibition of Chk2 by this compound is expected to reduce its autophosphorylation at Ser516.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) and allow them to adhere overnight.
-
Pre-treat cells with this compound, BML-277, or AZD7762 at desired concentrations for 2 hours.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 1 µM Camptothecin) for 2 hours. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification, SDS-PAGE, and Transfer:
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Chk2 (Ser516) and total Chk2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results & Comparison
| Inhibitor | Expected Effect on p-Chk2 (S516) | Rationale |
| This compound | Dose-dependent decrease | Direct inhibition of Chk2 autophosphorylation. |
| BML-277 | Dose-dependent decrease | A selective Chk2 inhibitor, expected to show a similar profile to this compound. A study showed that 20 µM BML-277 significantly inhibited camptothecin-induced Chk2 S516 phosphorylation in MCF-7 cells[6]. |
| AZD7762 | Dose-dependent decrease | As a Chk1/Chk2 inhibitor, it is expected to reduce Chk2 autophosphorylation[7]. |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells (e.g., MCF-7) with this compound, BML-277, AZD7762, or vehicle control for 2 hours.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Chk2 by Western Blot.
-
Expected Results & Comparison
| Inhibitor | Expected Effect on Chk2 Thermal Stability | Rationale |
| This compound | Increased thermal stability (rightward shift in melting curve) | Direct binding of the inhibitor to Chk2 is expected to stabilize its structure. |
| BML-277 | Increased thermal stability | A study demonstrated that 20 µM BML-277 increased the thermal stability of Chk2 in MCF-7 cells[6][8]. |
| AZD7762 | Increased thermal stability | As a direct binder to the ATP pocket of Chk2, it is expected to increase its thermal stability. |
Method 3: In-Cell Kinase Activity Assay
While Western Blotting and CETSA provide evidence of target engagement, an in-cell kinase activity assay directly measures the functional consequence of this engagement. These assays often utilize cell-permeable substrates that are phosphorylated by the target kinase.
Experimental Protocol: In-Cell Kinase Activity Assay
Commercial kits are available for measuring Chk2 activity in cells. The general protocol is as follows:
-
Cell Treatment:
-
Culture cells in a multi-well plate and treat with a dilution series of this compound, BML-277, or AZD7762.
-
-
Substrate Loading and Kinase Reaction:
-
Load the cells with a cell-permeable peptide substrate for Chk2.
-
Induce DNA damage to activate Chk2.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the kit manufacturer's instructions.
-
The phosphorylated substrate is then detected, often using a specific antibody and a detection reagent that produces a luminescent or fluorescent signal.
-
Expected Results & Comparison
| Inhibitor | Expected Effect on In-Cell Chk2 Activity | Rationale |
| This compound | Dose-dependent decrease in substrate phosphorylation | Direct inhibition of Chk2's catalytic activity. |
| BML-277 | Dose-dependent decrease in substrate phosphorylation | As a potent and selective Chk2 inhibitor, it is expected to show a significant reduction in Chk2 activity[2]. |
| AZD7762 | Dose-dependent decrease in substrate phosphorylation | As a dual Chk1/Chk2 inhibitor, it will inhibit Chk2 activity within the cell[4]. |
By employing these complementary methods, researchers can confidently validate the intracellular target engagement of this compound and objectively compare its performance against other available inhibitors. This rigorous approach is essential for the successful development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
Comparing the efficacy of Chk2-IN-1 vs other Chk2 inhibitors
A Comparative Guide to the Efficacy of Chk2-IN-1 and Other Checkpoint Kinase 2 Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the intricate roles of Checkpoint Kinase 2 (Chk2) in DNA damage response and cell cycle regulation. This guide provides an objective comparison of the efficacy of this compound against other notable Chk2 inhibitors, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Introduction to Chk2 Inhibition
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA double-strand breaks.[1] Upon activation by Ataxia Telangiectasia Mutated (ATM) kinase, Chk2 phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis.[1][2] Its critical function in maintaining genomic integrity has made it an attractive target for cancer therapy, either to induce synthetic lethality in certain cancer types or to sensitize cancer cells to chemo- and radiotherapy. A variety of small molecule inhibitors have been developed to target Chk2, each with distinct potency, selectivity, and cellular effects.
Comparative Efficacy of Chk2 Inhibitors
This section details the in vitro potency of this compound and a selection of other widely used Chk2 inhibitors. The data presented below has been compiled from various studies to provide a comparative overview.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of selected inhibitors against Chk2 and the related kinase Chk1 to indicate selectivity.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) | ATP Concentration in Assay |
| This compound | 13.5 | 220.4 | ~16.3-fold | Not Specified |
| CCT241533 | 3 | 245 | ~82-fold | 20 µM[3] |
| BML-277 | 15 | >15,000 | >1000-fold[3] | 1 µM[1] |
| AZD7762 | ~5 | 5 | Non-selective | 1 µM[4] |
| PF-0477736 | 47 (Ki) | 0.49 (Ki) | ~0.01-fold (Chk1 selective) | Not Specified |
Note: IC50 and Ki values are dependent on experimental conditions, particularly the ATP concentration for ATP-competitive inhibitors. Direct comparison should be made with caution.
Cellular Activity
The efficacy of a kinase inhibitor in a cellular context is influenced by factors such as cell permeability and off-target effects.
| Inhibitor | Cell-based Assay | Cell Line | Observed Effect |
| This compound | Radioprotection Assay | T-cells | Strong ATM-dependent radioprotection |
| CCT241533 | Growth Inhibition (SRB) | HT-29 | GI50 = 1.7 µM[3] |
| Potentiation Assay | HeLa, HT-29 | Potentiates cytotoxicity of PARP inhibitors[3] | |
| BML-277 | Apoptosis Assay | Human T-cells | Protects from ionizing radiation-induced apoptosis[5] |
| Cell Viability | Eµ-Myc lymphoma cells | Lessens PARP inhibitor-induced cytotoxicity[6] | |
| AZD7762 | Growth Inhibition | Various neuroblastoma lines | IC50 = 82.6 - 505.9 nM[4] |
| Checkpoint Abrogation | HT29 | Abrogates camptothecin-induced G2 arrest (EC50 = 10 nM)[7] | |
| PF-0477736 | Apoptosis Assay | OVCAR-5 | Induces apoptosis in combination with a Wee1 inhibitor |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context and the biological pathways involved, the following diagrams illustrate the Chk2 signaling cascade and typical workflows for assessing inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate Chk2 inhibitors.
In Vitro Chk2 Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by Chk2.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), recombinant human Chk2, and a specific peptide substrate (e.g., CHKtide).
-
Inhibitor Addition: Add serial dilutions of the Chk2 inhibitor (e.g., this compound) or DMSO as a vehicle control.
-
Initiation: Start the reaction by adding [γ-³²P]ATP at a defined concentration (e.g., 1-20 µM).[1][3]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity on the substrate using a phosphorimager or scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Chk2 inhibitor for 24 to 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Western Blot for Chk2 Activation
This technique is used to detect the phosphorylation of Chk2 at specific sites, indicating its activation.
-
Cell Lysis: Treat cells with a DNA-damaging agent (e.g., etoposide) in the presence or absence of a Chk2 inhibitor. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (e.g., anti-phospho-Chk2 Thr68).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the level of Chk2 phosphorylation.
Conclusion
The choice of a Chk2 inhibitor for research purposes depends on the specific experimental goals. For studies requiring high selectivity for Chk2 over Chk1, inhibitors like CCT241533 and BML-277 are excellent choices, with CCT241533 demonstrating superior potency in biochemical assays. This compound also offers good selectivity and has been shown to have a potent radioprotective effect in cellular assays. For applications where dual inhibition of Chk1 and Chk2 is desired, AZD7762 is a suitable candidate. PF-0477736 , on the other hand, is highly selective for Chk1.
This guide provides a starting point for comparing the efficacy of these inhibitors. It is recommended to consult the primary literature for more detailed information and to validate the activity of any inhibitor in your specific experimental system.
References
- 1. BML-277 | Chk | Apoptosis | TargetMol [targetmol.com]
- 2. PF-00477736 (PF477736) | CHK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD7762 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Chk2-IN-1 and BML-277 for Selective Chk2 Inhibition
For researchers in oncology, DNA damage response, and cell cycle regulation, the selective inhibition of Checkpoint Kinase 2 (Chk2) is a critical tool for dissecting cellular pathways and developing novel therapeutic strategies. This guide provides an objective comparison of two widely used small molecule inhibitors, Chk2-IN-1 and BML-277, focusing on their potency, selectivity, and the experimental methodologies used for their characterization.
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. Activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. The ability to selectively inhibit Chk2 allows researchers to probe these fundamental cellular processes and explore potential therapeutic interventions.
Overview of Inhibitors
This compound: A potent and selective inhibitor of Chk2 derived from the natural product hymenialdisine. Research indicates that this compound can produce a strong, ATM-dependent radioprotective effect, suggesting its utility in studies aimed at protecting normal cells from the toxic effects of radiation.[1]
BML-277 (Chk2 Inhibitor II): A well-characterized, potent, and highly selective ATP-competitive inhibitor of Chk2. It has been extensively used to study the roles of Chk2 in the DNA damage checkpoint pathway and has been shown to rescue T-cell populations from radiation-induced apoptosis.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is defined by its potency (how much of the inhibitor is needed to block kinase activity) and its selectivity (how specifically it binds to the intended target versus other kinases). The data presented below, summarized from biochemical assays, highlights the key differences between this compound and BML-277.
| Parameter | This compound | BML-277 |
| Chk2 IC50 | 13.5 nM[2][3] | 15 nM[4] |
| Chk1 IC50 | 220.4 nM[2][3] | >15,000 nM |
| Selectivity (Chk1/Chk2) | ~16-fold | >1000-fold |
| Ki (Chk2) | Not reported | 37 nM |
| Mechanism | ATP-competitive | ATP-competitive |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates greater potency. Ki: The inhibition constant, representing the intrinsic binding affinity of the inhibitor to the kinase. A lower Ki indicates a higher affinity.
Signaling Pathway and Experimental Workflows
To understand the context in which these inhibitors operate, it is essential to visualize the Chk2 signaling pathway and the experimental procedures used to characterize inhibitor performance.
Experimental Protocols
Detailed and reproducible protocols are fundamental to scientific research. Below are representative methodologies for key experiments used to characterize Chk2 inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the IC50 value of an inhibitor against purified Chk2 enzyme using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human Chk2 kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
Peptide substrate (e.g., CHKtide)
-
ATP solution
-
Test Inhibitors (this compound, BML-277) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 96-well or 384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare a "no inhibitor" control using an equivalent volume of the DMSO/buffer solution.
-
Reaction Setup: To each well of a white microplate, add the inhibitor dilutions or control solution.
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP (at a concentration near its Km for Chk2), and the peptide substrate.
-
Initiate Reaction: Add the recombinant Chk2 enzyme to the master mix, then immediately dispense the complete reaction mix into the wells containing the inhibitors.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 45 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 45 minutes.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Cellular Chk2 Activation
This protocol is used to assess whether an inhibitor can block the activation of Chk2 within cells following the induction of DNA damage. Chk2 activation is monitored by detecting its phosphorylation at Threonine 68 (Thr68).
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture media and reagents
-
DNA damaging agent (e.g., Doxorubicin, Etoposide, or ionizing radiation)
-
Test inhibitors (this compound, BML-277)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-Chk2 (Thr68) and Rabbit anti-total Chk2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the Chk2 inhibitor (or DMSO as a vehicle control) for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 1 µM Doxorubicin) or expose cells to ionizing radiation and incubate for the desired time (e.g., 1 hour).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Chk2 (Thr68) antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against total Chk2 or a loading control like β-actin.
Summary and Conclusion
Both this compound and BML-277 are potent, ATP-competitive inhibitors of Chk2 with very similar IC50 values in the low nanomolar range (13.5 nM and 15 nM, respectively). The primary distinguishing factor based on available biochemical data is their selectivity over the related kinase, Chk1.
-
BML-277 demonstrates exceptional selectivity, with over 1000-fold greater potency for Chk2 compared to Chk1. This makes it an ideal tool for experiments where dissecting the specific role of Chk2, independent of Chk1, is critical.
-
This compound is also a potent Chk2 inhibitor but exhibits more modest selectivity against Chk1 (~16-fold). While still a valuable research tool, particularly in studies of radioprotection, researchers should be mindful of potential off-target effects on Chk1 at higher concentrations.
The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment. For studies demanding the highest precision and minimal ambiguity regarding the target, the superior selectivity profile of BML-277 makes it the preferred choice. For screening purposes or in cellular contexts where the effective concentration is well below its IC50 for Chk1, This compound remains a potent and effective option. Researchers should always validate inhibitor effects in their specific cellular models, for instance by using Western blotting to confirm the on-target suppression of Chk2 phosphorylation.
References
A Comparative Guide to Checkpoint Kinase Inhibitors: Chk2-IN-1 vs. AZD7762
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, inhibitors of checkpoint kinases Chk1 and Chk2 have garnered significant attention for their potential to sensitize tumor cells to DNA-damaging agents. This guide provides a detailed, objective comparison of Chk2-IN-1, a selective Chk2 inhibitor, and AZD7762, a potent dual Chk1/Chk2 inhibitor. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for their discovery and development programs.
At a Glance: Key Differences
| Feature | This compound | AZD7762 |
| Target(s) | Selective Chk2 Inhibitor | Dual Chk1/Chk2 Inhibitor |
| Primary Investigated Use | Radioprotection of normal tissues | Chemosensitization and Radiosensitization of tumors |
| Clinical Development | Preclinical | Phase I trials halted due to cardiac toxicity |
Kinase Specificity: A Tale of Two Profiles
The defining difference between this compound and AZD7762 lies in their kinase selectivity profiles. This compound was designed for high selectivity towards Chk2, while AZD7762 potently inhibits both Chk1 and Chk2.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Chk1 IC₅₀ (nM) | Chk2 IC₅₀ (nM) | Selectivity (Chk1/Chk2) |
| This compound | 220.4[1] | 13.5[1] | ~16-fold for Chk2 |
| AZD7762 | 5[1][2][3] | <10[2] | ~0.5 (dual inhibitor) |
AZD7762 has been profiled against a broader panel of kinases and has shown some off-target activity, particularly against other kinases from the CAM and Src families, though with significantly less potency than for Chk1 and Chk2[1][4]. The development of AZD7762 was ultimately halted due to unpredictable cardiac toxicity observed in a Phase I clinical trial, a severe adverse effect that may be linked to its on-target or off-target activities[4].
Signaling Pathways and Mechanism of Action
Both Chk1 and Chk2 are key serine/threonine kinases in the DNA damage response (DDR) pathway. They are activated by the upstream kinases ATM and ATR in response to DNA damage, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.
AZD7762, as a dual inhibitor, blocks both Chk1 and Chk2, leading to the abrogation of DNA damage-induced cell cycle checkpoints and preventing cancer cells from repairing DNA damage, thereby enhancing the efficacy of cytotoxic therapies[1]. In contrast, the selective inhibition of Chk2 by this compound is being explored for its potential to protect normal tissues from the harmful effects of radiation by transiently inhibiting p53-mediated apoptosis.
Comparative Efficacy and Toxicity
The differing selectivity profiles of this compound and AZD7762 translate to distinct biological effects and potential therapeutic applications.
Table 2: Summary of In Vitro and In Vivo Effects
| Compound | In Vitro Effects | In Vivo Effects | Reported Toxicity |
| This compound | Potent and selective inhibition of Chk2. | Elicits a strong ATM-dependent Chk2-mediated radioprotection effect. | Limited public data available. |
| AZD7762 | Potent inhibition of Chk1 and Chk2. Abrogates DNA damage-induced S and G2 checkpoints. Enhances efficacy of gemcitabine and topotecan. | Potentiates antitumor activity of DNA-damaging agents in multiple xenograft models. | Dose-limiting cardiac toxicities (Grade 3 troponin I increase, myocardial ischemia) observed in a Phase I clinical trial[4]. |
The primary utility of AZD7762 has been demonstrated in combination with chemotherapy or radiotherapy to enhance tumor cell killing. In multiple xenograft models, AZD7762 has been shown to significantly boost the antitumor activity of agents like gemcitabine and irinotecan[1].
Conversely, the main reported application of this compound is in radioprotection. Studies have shown that Chk2-deficient mice are more resistant to the lethal effects of ionizing radiation, suggesting that transient inhibition of Chk2 could be a strategy to mitigate radiation-induced damage to normal tissues during radiotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and AZD7762.
This compound: In Vitro Kinase Assay
-
Objective: To determine the in vitro inhibitory potency of this compound against Chk1 and Chk2 kinases.
-
Methodology: A common method for assessing kinase activity is a radiometric assay using a peptide substrate.
-
Recombinant human Chk1 and Chk2 enzymes are incubated with a specific peptide substrate and ATP (containing radiolabeled γ-³²P-ATP).
-
The inhibitor (this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated peptide is separated from the free ATP (e.g., via binding to a phosphocellulose membrane).
-
The amount of incorporated radioactivity in the peptide is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
AZD7762: Cell-Based Checkpoint Abrogation Assay
-
Objective: To assess the ability of AZD7762 to overcome a DNA damage-induced G2 cell cycle checkpoint.
-
Methodology:
-
Cancer cell lines (e.g., HT29) are treated with a DNA-damaging agent (e.g., camptothecin or etoposide) to induce G2 arrest.
-
Cells are then treated with varying concentrations of AZD7762.
-
After a defined incubation period, cells are fixed and stained with a DNA dye (e.g., propidium iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).
-
The percentage of cells in mitosis (mitotic index) is determined by flow cytometry.
-
An increase in the mitotic index in the presence of AZD7762 indicates abrogation of the G2 checkpoint.
-
Conclusion
This compound and AZD7762 represent two distinct strategies for modulating the DNA damage response. This compound, with its high selectivity for Chk2, holds promise as a potential radioprotective agent for normal tissues. Its development and evaluation are still in the preclinical stages.
In contrast, AZD7762 is a potent dual Chk1/Chk2 inhibitor that has demonstrated significant potential as a chemosensitizing and radiosensitizing agent in preclinical models. However, its clinical development was terminated due to significant cardiotoxicity. This highlights the critical importance of thorough toxicity profiling and understanding the on- and off-target effects of kinase inhibitors.
For researchers in the field, the choice between a selective Chk2 inhibitor and a dual Chk1/Chk2 inhibitor will depend on the specific therapeutic hypothesis. If the goal is to enhance tumor cell killing in combination with DNA-damaging agents, a dual inhibitor might be more effective, but with a higher risk of toxicity. If the aim is to protect normal tissues, a selective Chk2 inhibitor like this compound may offer a more favorable therapeutic window. Further research into the nuanced roles of Chk1 and Chk2 in different cellular contexts is warranted to guide the development of the next generation of checkpoint kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD7762 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Chk2-IN-1: A Comparative Analysis with siRNA and Knockout Models
A critical step in the validation of any small molecule inhibitor is to confirm that its cellular effects are indeed a direct consequence of its intended target. For Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), genetic validation through the use of Chk2 siRNA or knockout models provides the definitive evidence for its on-target activity. This guide compares the phenotypic outcomes of pharmacological inhibition with this compound to those observed with genetic depletion of Chk2, offering researchers a clear perspective on the inhibitor's specificity and utility.
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage. Upon activation by ataxia-telangiectasia mutated (ATM) kinase in response to double-strand breaks, Chk2 phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity. The development of selective Chk2 inhibitors, such as this compound, holds therapeutic promise for sensitizing cancer cells to DNA-damaging agents and protecting normal tissues from their toxicity.
The Principle of Genetic Validation
The core principle of genetically validating a small molecule inhibitor is to ascertain whether the biological effects of the compound are phenocopied by the genetic removal or reduction of its target protein. If this compound is a specific inhibitor of Chk2, then treating cells with this compound should produce the same cellular and molecular changes as reducing Chk2 protein levels using siRNA or completely ablating the Chk2 gene through knockout technologies.
Chk2 Signaling Pathway and Experimental Validation Workflow
The following diagrams illustrate the Chk2 signaling pathway and the experimental workflow employed to validate the on-target effects of this compound.
Comparative Analysis of this compound Effects and Genetic Knockdown
While a dedicated study directly comparing this compound with Chk2 siRNA or knockout models was not identified in the initial literature search, the expected concordant effects based on the known functions of Chk2 are summarized below. This table is a predictive representation based on the established roles of Chk2 in cellular processes.
| Parameter | Wild-Type Cells + Vehicle | Wild-Type Cells + this compound | Chk2 siRNA-treated Cells | Chk2 Knockout Cells |
| Chk2 Protein Level | Normal | Normal | Reduced | Absent |
| Chk2 Kinase Activity (post-DNA damage) | Activated | Inhibited | Reduced/Absent | Absent |
| Phosphorylation of p53 (Ser20) | Increased | Reduced | Reduced | Reduced |
| Phosphorylation of Cdc25A (Ser123) | Increased | Reduced | Reduced | Reduced |
| G1/S Cell Cycle Arrest (post-DNA damage) | Intact | Abrogated | Abrogated | Abrogated |
| Apoptosis (in response to certain DNA damaging agents) | Induced | Reduced | Reduced | Reduced |
| Sensitivity to Ionizing Radiation | Sensitive | Radioresistant | Radioresistant | Radioresistant |
Experimental Protocols
Below are generalized, detailed methodologies for key experiments cited in the context of Chk2 inhibitor validation and Chk2 functional studies.
Chk2 siRNA Transfection
-
Cell Seeding: Plate cells (e.g., HCT116, U2OS) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute Chk2-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation and Analysis: Incubate the cells for 48-72 hours. Harvest the cells for downstream analysis, such as Western blotting to confirm Chk2 protein knockdown, or for use in functional assays.
Generation of Chk2 Knockout Cells (using CRISPR/Cas9)
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the CHEK2 gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cell line using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Screening and Validation: Expand the single-cell clones and screen for Chk2 knockout by Western blotting and genomic DNA sequencing to confirm the presence of indel mutations.
-
Functional Characterization: Use the validated Chk2 knockout clones in functional assays alongside wild-type control cells.
Cell Viability and Apoptosis Assays
-
Treatment: Seed wild-type, Chk2 siRNA-treated, or Chk2 knockout cells in 96-well plates. Treat with this compound or vehicle control, and/or a DNA damaging agent (e.g., doxorubicin, etoposide).
-
Cell Viability (MTS/MTT Assay): After the desired incubation period (e.g., 72 hours), add a tetrazolium salt solution (MTS or MTT) to each well. Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength.
-
Apoptosis (Annexin V/PI Staining): Harvest cells after treatment and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Western Blotting for Phospho-Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total Chk2, phospho-Chk2 (Thr68), total p53, phospho-p53 (Ser20), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The genetic validation of this compound through the use of Chk2 siRNA or knockout models is an indispensable step to unequivocally demonstrate its on-target specificity. The concordance of phenotypic outcomes between pharmacological inhibition and genetic depletion, such as the abrogation of DNA damage-induced cell cycle checkpoints and altered sensitivity to genotoxic agents, provides robust evidence for the mechanism of action of this compound. Researchers utilizing this inhibitor should consider incorporating such genetic controls to ensure the rigor and reproducibility of their findings.
Cross-Validation of Chk2-IN-1: A Comparative Guide to Published Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), against other widely used Chk2 inhibitors. The information presented is collated from published scientific literature and aims to offer an objective comparison of performance, supported by experimental data and detailed methodologies.
Introduction to Chk2 Inhibition
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a cascade of downstream substrates.[1][3] This signaling cascade can lead to cell cycle arrest, providing time for DNA repair, or, in cases of severe damage, induce apoptosis (programmed cell death).[3][4][5] Given its central role in maintaining genomic integrity, Chk2 has emerged as a significant target in cancer therapy. Inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents and radiation, making it a promising strategy for enhancing the efficacy of existing cancer treatments.[6]
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway. Upon DNA damage, ATM activates Chk2, which in turn phosphorylates key effector proteins to orchestrate cellular outcomes such as cell cycle arrest and apoptosis.
References
- 1. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk2 is a tumor suppressor that regulates apoptosis in both an ataxia telangiectasia mutated (ATM)-dependent and an ATM-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Chk2-IN-1 Versus Second-Generation Chk2 Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chk2-IN-1 and more recently developed, potent, and selective second-generation Chk2 inhibitors. This document synthesizes available preclinical data to highlight the potential advantages of these newer compounds in cancer research and therapy development.
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Its activation, primarily by ATM in response to DNA double-strand breaks, triggers a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis.[1][2] This central role has made Chk2 an attractive target for cancer therapy, with the goal of sensitizing cancer cells to DNA-damaging agents.[2] This guide compares an early tool compound, this compound, with a selection of more recently developed, highly potent, and selective "second-generation" inhibitors, including CCT241533, PV1019, and BML-277.
At a Glance: Key Performance Metrics
The primary advantage of second-generation Chk2 inhibitors over this compound lies in their significantly increased potency and selectivity. This is evident in their nanomolar IC50 values against Chk2 and greater selectivity over the related kinase Chk1.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) | Key Features |
| This compound | 13.5 | 220.4 | ~16-fold | Early tool compound, demonstrated radioprotection. |
| CCT241533 | 3 | 190 - 245 | ~63 to 80-fold | High potency and selectivity; potentiates PARP inhibitor cytotoxicity.[3][4] |
| PV1019 | 24 - 138 | >50,000 | >208-fold | High selectivity; demonstrates synergistic antiproliferative activity with topoisomerase inhibitors and radiation.[5][6][7] |
| BML-277 | 15 | >15,000 | >1000-fold | High selectivity; protects T-cells from radiation-induced apoptosis.[8][9][10] |
Delving Deeper: Experimental Data and Therapeutic Potential
Second-generation Chk2 inhibitors have demonstrated significant potential in preclinical studies, particularly in combination therapies. A notable strategy involves the synergistic use of Chk2 inhibitors with PARP inhibitors in p53-deficient cancer cells.[4]
CCT241533 , for instance, has been shown to significantly enhance the cell-killing effects of PARP inhibitors like olaparib in cancer cell lines.[4] This suggests a promising therapeutic avenue for cancers with specific genetic backgrounds.
PV1019 has shown efficacy in sensitizing cancer cells to both chemotherapy (topotecan and camptothecin) and radiation.[11][12] Its high selectivity for Chk2 over Chk1 is a significant advantage, potentially reducing off-target effects.
BML-277 exhibits remarkable selectivity and has been shown to protect normal T-cells from radiation-induced apoptosis, suggesting a potential role in mitigating the side effects of radiotherapy.[8][10]
While in vivo comparative data between this compound and these newer inhibitors is limited, the enhanced potency and selectivity of the second-generation compounds, along with their promising results in combination studies, suggest they are more advantageous for further preclinical and clinical development.
Visualizing the Science: Pathways and Protocols
To better understand the context of Chk2 inhibition and the methods used for evaluation, the following diagrams illustrate the Chk2 signaling pathway and a general workflow for inhibitor testing.
Caption: Simplified Chk2 signaling pathway in response to DNA double-strand breaks.
Caption: General experimental workflow for evaluating Chk2 inhibitors.
Experimental Protocols
In Vitro Chk2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.[13][14]
Objective: To determine the in vitro potency (IC50) of an inhibitor against Chk2 kinase.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate (e.g., CHKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, Chk2 substrate, and ATP.
-
Add 2.5 µL of the serially diluted test inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 2.5 µL of diluted Chk2 enzyme to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of Chk2 inhibitors on cancer cell viability.[15][16]
Objective: To determine the growth inhibitory concentration (GI50) of a Chk2 inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Chk2 inhibitor or vehicle control and incubate for a specified period (e.g., 72-96 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Conclusion
The development of second-generation Chk2 inhibitors marks a significant advancement in the pursuit of targeted cancer therapies. Their superior potency and selectivity over earlier compounds like this compound, coupled with promising preclinical data in combination therapies, underscore their potential for further investigation. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tools for their studies in the dynamic field of DNA damage response and cancer therapeutics.
References
- 1. Map View [discover.nci.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Chk2 Inhibitor, PV1019 The Chk2 Inhibitor, PV1019 controls the biological activity of Chk2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 8. medkoo.com [medkoo.com]
- 9. Selleck Chemical LLC Chk2 Inhibitor II (BML-277) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 10. BML-277 (Chk2 Inhibitor II) | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Functional Consequences of Chk2 Inhibition with Chk2-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chk2-IN-1 with other checkpoint kinase 2 (Chk2) inhibitors, supported by experimental data. It is designed to assist researchers in evaluating the functional consequences of Chk2 inhibition and selecting the appropriate tools for their studies.
Introduction to Chk2 Inhibition
Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1] Activated by DNA double-strand breaks (DSBs) primarily through ataxia-telangiectasia mutated (ATM) kinase, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1][2][3] Given its central role in cell fate decisions following DNA damage, Chk2 has emerged as a compelling target in cancer therapy. The rationale for Chk2 inhibition lies in its potential to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, particularly in tumors with defective p53.[4][5]
Comparative Analysis of Chk2 Inhibitors
Several small molecule inhibitors targeting Chk2 have been developed. This section compares the biochemical potency and cellular activity of this compound with other notable Chk2 inhibitors.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Notes |
| This compound | 13.5 | 220.4 | Potent and selective Chk2 inhibitor. |
| CCT241533 | 3 | >1000 (minimal cross-reactivity against a panel of kinases) | Highly potent and selective ATP-competitive inhibitor.[6] |
| PV1019 | Sub-micromolar | - | A selective, cell-permeable Chk2 inhibitor.[4] |
| BML-277 | - | - | A specific Chk2 inhibitor used to attenuate PARP inhibitor-induced cytotoxicity.[7][8] |
| AZD7762 | 5 | 5 | A potent dual inhibitor of Chk1 and Chk2.[9] |
| PF-00477736 | 47 | 0.49 | Primarily a Chk1 inhibitor with significant activity against Chk2.[9] |
| Isobavachalcone (IBC) | 3500 | Not inhibited | A natural product with less potent Chk2 inhibitory activity.[10] |
Table 1: Comparison of IC50 Values for Various Chk2 Inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Data is compiled from multiple sources and direct comparison should be made with caution.
Functional Consequences of Chk2 Inhibition
Inhibition of Chk2 can lead to several functional consequences, including abrogation of cell cycle checkpoints, increased apoptosis in response to DNA damage, and potentiation of cytotoxic therapies.
| Assay | Effect of Chk2 Inhibition | Supporting Evidence |
| Cell Cycle Arrest | Abrogation of G2/M checkpoint | Inhibition of Chk2 prevents the phosphorylation of Cdc25C, allowing cells to enter mitosis despite DNA damage.[2] |
| Apoptosis | Increased apoptosis in p53-deficient cancer cells | In combination with DNA damaging agents, Chk2 inhibition can lead to mitotic catastrophe and cell death.[5][11][12] |
| Sensitization to Therapy | Potentiates the cytotoxicity of PARP inhibitors and chemotherapy | Chk2 inhibition can prevent the repair of DNA damage induced by genotoxic agents, leading to enhanced cancer cell killing.[4][6] |
Table 2: Key Functional Consequences of Chk2 Inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Map View [discover.nci.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cell cycle checkpoint kinase Chk2 is a negative regulator of mitotic catastrophe [pubmed.ncbi.nlm.nih.gov]
- 12. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Chk2-IN-1: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development
This guide provides crucial operational and logistical information for the proper disposal of Chk2-IN-1, a potent and selective checkpoint kinase 2 (Chk2) inhibitor. Adherence to these procedures is vital for maintaining laboratory safety and ensuring environmental compliance. This document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and responsibility.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent small molecule inhibitors should be strictly followed. Treat this compound as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert chemical absorbent. Collect the contaminated material in a sealed, properly labeled container for hazardous waste disposal.
This compound: Key Data
The following table summarizes the available quantitative data for this compound. The lack of a publicly available Safety Data Sheet (SDS) means that critical information regarding toxicity and environmental hazards is not specified.
| Property | Value | Reference |
| CAS Number | 724708-21-8 | [1][2] |
| Molecular Formula | C₁₅H₁₃N₅O₂ | [3] |
| Molecular Weight | 295.30 g/mol | [3] |
| Solubility | Soluble in DMSO | [4] |
| Physical Form | Solid | |
| IC₅₀ for Chk2 | 13.5 nM | [1] |
| IC₅₀ for Chk1 | 220.4 nM | [1] |
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific SDS, a cautious approach to the disposal of this compound is mandatory. The following protocol is based on general best practices for the disposal of research chemicals.
Step 1: Obtain the Official Safety Data Sheet (SDS) The most critical step is to obtain the official SDS from the manufacturer or supplier of your this compound. The SDS will provide specific instructions for safe handling and disposal.
Step 2: Waste Classification In the absence of an SDS, treat all this compound waste as hazardous chemical waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, and gloves).
Step 3: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound and grossly contaminated items in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 4: Labeling Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any known hazard characteristics (e.g., "Potent Inhibitor," "Caution: Handle with Care").
Step 5: Storage Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel.
Step 6: Arrange for Professional Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Signaling Pathway
Chk2 Signaling Pathway Overview
Chk2 is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. Upon DNA damage, Chk2 is activated, leading to the phosphorylation of downstream targets that regulate cell cycle arrest, DNA repair, and apoptosis.
Logical Workflow for Chemical Disposal
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals, which should be applied to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
